molecular formula C11H17N3O5 B12913173 Cytidine, 2'-deoxy-3-(2-hydroxyethyl)- CAS No. 76495-79-9

Cytidine, 2'-deoxy-3-(2-hydroxyethyl)-

Número de catálogo: B12913173
Número CAS: 76495-79-9
Peso molecular: 271.27 g/mol
Clave InChI: SELXPXYJALBAAL-QXFUBDJGSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Cytidine, 2'-deoxy-3-(2-hydroxyethyl)- is a useful research compound. Its molecular formula is C11H17N3O5 and its molecular weight is 271.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality Cytidine, 2'-deoxy-3-(2-hydroxyethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cytidine, 2'-deoxy-3-(2-hydroxyethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS

76495-79-9

Fórmula molecular

C11H17N3O5

Peso molecular

271.27 g/mol

Nombre IUPAC

3-(2-hydroxyethyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-iminopyrimidin-2-one

InChI

InChI=1S/C11H17N3O5/c12-9-1-2-14(11(18)13(9)3-4-15)10-5-7(17)8(6-16)19-10/h1-2,7-8,10,12,15-17H,3-6H2/t7-,8+,10+/m0/s1

Clave InChI

SELXPXYJALBAAL-QXFUBDJGSA-N

SMILES isomérico

C1[C@@H]([C@H](O[C@H]1N2C=CC(=N)N(C2=O)CCO)CO)O

SMILES canónico

C1C(C(OC1N2C=CC(=N)N(C2=O)CCO)CO)O

Origen del producto

United States
Foundational & Exploratory

In Vivo Formation Pathways and Mutagenic Consequences of 3-(2-Hydroxyethyl)-2'-deoxycytidine

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the intersection of molecular toxicology and drug development, understanding the lifecycle of DNA adducts is paramount. The lesion 3-(2-hydroxyethyl)-2'-deoxycytidine (3-HE-dC) represents a critical biomarker of alkylation damage. This technical guide dissects the causality behind its formation, its transient chemical nature, its mutagenic impact on DNA replication, and the self-validating analytical protocols required to quantify it.

The Precursor Landscape: Endogenous and Exogenous Ethylene Oxide

The formation of 3-HE-dC is inextricably linked to its ultimate alkylating precursor: ethylene oxide (EtO). EtO is a highly reactive, direct-acting SN​2 alkylating agent and a well-characterized mutagen[1].

While exogenous exposure to EtO occurs via environmental sources (e.g., tobacco smoke, sterilizing agents, and chemical manufacturing), the human body also maintains a continuous endogenous burden. Endogenous ethylene is generated continuously via the lipid peroxidation of unsaturated fatty acids, the oxidation of free methionine, and the metabolic processes of intestinal flora. Once in the hepatic circulation, this endogenous ethylene is oxidized by cytochrome P450 enzymes (primarily CYP2E1) into the reactive epoxide, EtO.

Mechanistic Pathway: Alkylation and Hydrolytic Deamination

When EtO infiltrates the nucleus, the strained three-membered epoxide ring is highly susceptible to nucleophilic attack by the electron-rich centers of DNA bases. While the N7 of guanine and N3 of adenine are major adduction sites, alkylation at the N3 position of deoxycytidine (dC) is of profound toxicological interest. The nucleophilic attack by the dC-N3 nitrogen on the epoxide ring yields 3-(2-hydroxyethyl)-2'-deoxycytidine (3-HE-dC)[1].

The Causality of Deamination: Alkylation at the N3 position is not a stable endpoint. The addition of the hydroxyethyl group disrupts the electronic structure and aromaticity of the cytosine ring, inducing a localized positive charge and altering its tautomeric equilibrium. This electronic destabilization renders the adjacent C4-amino group highly susceptible to nucleophilic attack by ambient water molecules. Consequently, 3-HE-dC is chemically unstable in vivo and undergoes rapid hydrolytic deamination, shedding its amino group to form the uracil derivative: 3-hydroxyethyldeoxyuridine (3-HE-dU) [1].

Pathway Ethylene Endogenous Ethylene (Lipid Peroxidation / Flora) EtO Ethylene Oxide (EtO) (via CYP2E1 Oxidation) Ethylene->EtO CYP2E1 HEdC 3-(2-hydroxyethyl)-2'-deoxycytidine (3-HE-dC) EtO->HEdC SN2 Alkylation at N3 dC Deoxycytidine (dC) in DNA dC->HEdC + EtO HEdU 3-hydroxyethyldeoxyuridine (3-HE-dU) HEdC->HEdU Rapid Hydrolytic Deamination Mut G-C to A-T / T-A Mutations HEdU->Mut Polymerase Bypass

Biochemical pathway of 3-HE-dC formation and its subsequent deamination to the mutagenic 3-HE-dU.

Mutagenic Consequences and Polymerase Dynamics

Unlike some purine adducts that undergo spontaneous depurination or are rapidly cleared by Base Excision Repair (BER), the 3-HE-dU adduct is chemically stable within the DNA backbone. Crucially, there is no known repair activity for this specific lesion in prokaryotes or eukaryotes, making it a persistent threat in vivo[1].

Structural Impact on Replication: The bulky 3-hydroxyethyl group at the N3 position sterically hinders the formation of standard Watson-Crick base pairs[2]. During DNA replication, replicative polymerases (such as Klenow fragment Pol I and T7 Pol) are effectively stalled both exactly at, and immediately 3' to, the 3-HE-dU lesion[1].

The Causality of Polymerase Bypass (Translesion Synthesis): Why do mutations occur if the polymerase is blocked? Wild-type polymerases possess a 3' 5' exonuclease proofreading activity. When the polymerase encounters the bulky 3-HE-dU, it may incorporate a base but immediately senses the structural distortion (wobble) in the newly formed base pair. The proofreading domain actively excises the inserted nucleotide, trapping the enzyme in a futile cycle of insertion and excision, effectively halting replication (yielding only ~3% bypass)[1].

However, under conditions of relaxed fidelity—simulated in vitro using exonuclease-deficient (exo-) polymerases—the proofreading function is abolished. The misincorporated nucleotide remains in the active site long enough for the polymerase to catalyze the next phosphodiester bond, thereby bypassing the lesion. During this bypass, polymerases frequently incorporate deoxyadenosine (dA) or deoxythymidine (dT) opposite the 3-HE-dU lesion. Because the original base was a cytosine, this misincorporation leads directly to G⋅C→A⋅T transitions and G⋅C→T⋅A transversions[1].

Table 1: In Vitro DNA Replication Bypass Efficiency of 3-HE-dU Lesions
Polymerase ModelProofreading Activity (3' 5' exo)Bypass Synthesis EfficiencyMutagenic Consequence
Kf Pol I (Wild-type) Yes~3% (Negligible)Replication Block
T7 Pol (Wild-type) Yes~3% (Negligible)Replication Block
Kf Pol I (exo-) No60% G⋅C→A⋅T , G⋅C→T⋅A
T7 Pol (exo-) No90% G⋅C→A⋅T , G⋅C→T⋅A

Quantitative data derived from in vitro primer extension studies on site-modified templates containing a single 3-HE-dU lesion[1].

Analytical Workflows: Self-Validating Quantification

Because 3-HE-dC rapidly deaminates, analytical workflows in drug development and toxicology do not target it directly; instead, they target 3-HE-dU as the stable, downstream biomarker of EtO-induced cytosine damage. To ensure scientific integrity, the quantification protocol must be a self-validating system. This is achieved via Isotope-Dilution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Step-by-Step LC-MS/MS Methodology:

  • DNA Extraction & Isotope Spiking: Isolate genomic DNA using a standard chaotropic salt/silica-column method.

    • Causality: Immediately spike the intact DNA with a known concentration of [15N2​,13C1​] -labeled 3-HE-dU. Adding the internal standard before enzymatic digestion ensures that any subsequent adduct loss (via thermal degradation or incomplete column recovery) is mathematically normalized. The ratio of endogenous to heavy isotope remains constant, making the assay inherently self-validating.

  • Enzymatic Hydrolysis: Digest the DNA into single nucleosides using a cocktail of DNase I, snake venom phosphodiesterase, and alkaline phosphatase in a Tris-HCl buffer (pH 7.4) at 37°C.

    • Causality: Complete hydrolysis is required to release the adducts from the phosphodiester backbone so they can be volatilized and ionized efficiently in the MS source.

  • Solid-Phase Extraction (SPE): Pass the hydrolysate through an Oasis HLB (Hydrophilic-Lipophilic Balance) SPE cartridge. Wash with 5% methanol and elute with 80% methanol.

    • Causality: Genomic DNA contains millions of normal nucleotides for every single modified adduct. If injected directly into the LC-MS/MS, the massive abundance of unmodified nucleosides would compete for charge in the electrospray ionization (ESI) source, leading to severe ion suppression. SPE selectively enriches the slightly more hydrophobic 3-HE-dU while washing away the bulk matrix.

  • LC-ESI-MS/MS Analysis: Resolve the enriched fraction on a C18 reverse-phase column coupled to a triple quadrupole mass spectrometer operating in positive Electrospray Ionization (ESI+) mode. Utilize Multiple Reaction Monitoring (MRM) to track the specific precursor-to-product ion transitions.

  • Data Quantification: Calculate the absolute concentration of 3-HE-dU by plotting the peak area ratio (Endogenous/Isotope) against a matrix-matched calibration curve.

Workflow Step1 1. DNA Extraction & Isotope Spiking (Self-Validating Internal Standard) Step2 2. Enzymatic Hydrolysis (Release of Nucleosides) Step1->Step2 Step3 3. Solid-Phase Extraction (SPE) (Enrichment & Matrix Removal) Step2->Step3 Step4 4. LC-ESI-MS/MS Analysis (MRM Mode for Specific Transitions) Step3->Step4 Step5 5. Data Quantification (Isotope Dilution Ratio) Step4->Step5

Self-validating LC-MS/MS experimental workflow for the quantification of 3-HE-dU in genomic DNA.

Conclusion

The conversion of 3-HE-dC to 3-HE-dU represents a critical node in the genotoxicity of ethylene oxide. Because the resulting 3-HE-dU lesion evades cellular repair mechanisms and forces replicative polymerases into mutagenic bypass pathways, it serves as a primary driver of G⋅C→A⋅T and G⋅C→T⋅A mutations. For drug development professionals and toxicologists, leveraging self-validating isotope-dilution mass spectrometry to track this specific adduct is essential for accurately assessing the genotoxic risk profiles of both endogenous metabolic stress and exogenous alkylating agents.

References
  • Bhanot OS, Singh US, Solomon JJ. Journal of Biological Chemistry (Semantic Scholar).
  • Chemical Reviews. American Chemical Society (ACS Publications).

Sources

Ethylene Oxide Exposure and the Generation of Cytidine, 2'-deoxy-3-(2-hydroxyethyl)-: Mechanisms, Analytical Workflows, and Genotoxic Implications

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethylene oxide (EO) is a potent, direct-acting alkylating agent widely utilized in industrial chemical synthesis and the sterilization of medical devices. While its primary genotoxic mechanism is historically attributed to the formation of N7-(2-hydroxyethyl)guanine (N7-HEG), modern toxicological paradigms emphasize the disproportionate mutagenic impact of minor adducts. Among these, Cytidine, 2'-deoxy-3-(2-hydroxyethyl)- (also known as N3-(2-hydroxyethyl)-2'-deoxycytidine or N3-HEdC; CAS: 76495-79-9) represents a critical biomarker of pro-mutagenic DNA damage[1].

As an application scientist, I frequently observe that researchers over-index on the most abundant DNA lesions while underestimating the steric and chemical consequences of low-abundance adducts. This whitepaper provides a comprehensive, mechanistic guide to the generation, biological implications, and analytical quantification of Cytidine, 2'-deoxy-3-(2-hydroxyethyl)-, designed for researchers and drug development professionals navigating genotoxicity risk assessments.

Mechanistic Grounding: The Chemical Biology of EO Alkylation

The Causality of Adduct Formation

Ethylene oxide reacts with nucleophilic centers in DNA via a bimolecular nucleophilic substitution (SN2) mechanism[2]. Because SN2 reactions are highly sensitive to steric hindrance and the nucleophilicity of the target atom, the highly nucleophilic and exposed N7 position of guanine accounts for >95% of all EO-induced DNA alkylation[2][3]. However, the N3 position of cytosine, though less nucleophilic and sterically shielded within the DNA double helix, is also a definitive target. The reaction between EO and the pyrimidine ring of cytosine generates the modified nucleoside Cytidine, 2'-deoxy-3-(2-hydroxyethyl)-[1][4].

Why a Minor Adduct Drives Major Mutagenesis

Adduct abundance does not strictly correlate with mutagenic potency. The major adduct, N7-HEG, primarily induces mutations indirectly; it destabilizes the N-glycosidic bond, leading to spontaneous depurination and the formation of an abasic site[2][3]. In contrast, the generation of Cytidine, 2'-deoxy-3-(2-hydroxyethyl)- directly alters the Watson-Crick base-pairing face through two distinct causal pathways:

  • Steric Blockade & Direct Mispairing : The addition of a 2-hydroxyethyl group at the N3 position directly disrupts the hydrogen bonding network required to pair with guanine. When the replication fork encounters this lesion, it causes polymerase stalling or direct misincorporation.

  • Hydrolytic Deamination : N3-alkylated cytosines exhibit profound chemical instability[4]. They rapidly undergo hydrolytic deamination to form 3-(2-hydroxyethyl)uracil derivatives. During S-phase replication, DNA polymerases interpret these uracil derivatives as thymine, seamlessly inserting an adenine and solidifying a pro-mutagenic C→T transition.

EO_Mechanism EO Ethylene Oxide (EO) Direct SN2 Alkylating Agent N7_G N7-Guanine (Major Adduct: N7-HEG >95%) EO->N7_G High Affinity N3_C N3-Cytosine (Minor Adduct: N3-HEdC) EO->N3_C Low Affinity O6_G O6-Guanine (Minor Adduct: O6-HEG) EO->O6_G Low Affinity Depurination Depurination (Abasic Sites) N7_G->Depurination Spontaneous Deamination Deamination (3-HE-Uracil) N3_C->Deamination Hydrolytic Mispairing Direct Mispairing (Pro-mutagenic) N3_C->Mispairing Steric Hindrance O6_G->Mispairing H-bond Disruption Mutation Mutagenesis / Carcinogenesis Depurination->Mutation Deamination->Mutation Mispairing->Mutation

Ethylene Oxide DNA alkylation pathways leading to mutagenesis.

Quantitative Adduct Profiling

To contextualize the generation of Cytidine, 2'-deoxy-3-(2-hydroxyethyl)-, it is essential to map the broader landscape of EO-induced DNA modifications. The following table summarizes the relative abundance, mutagenic potential, and in vivo stability of these adducts[2][3].

DNA AdductFormation MechanismRelative AbundanceMutagenic PotentialIn Vivo Half-Life
N7-(2-hydroxyethyl)guanine (N7-HEG) SN2 Alkylation>95%Low (via abasic sites)~2 to 150 hours (Spontaneous loss)
Cytidine, 2'-deoxy-3-(2-hydroxyethyl)- SN2 Alkylation<1%Moderate (Deamination to Uracil)Highly dependent on BER repair
O6-(2-hydroxyethyl)guanine (O6-HEG) SN2 Alkylation<0.5%High (Direct mispairing)Dependent on MGMT repair
N1-(2-hydroxyethyl)adenine (N1-HEdA) SN2 Alkylation~1-2%ModerateRearranges to N6-HEdA

Analytical Methodology: Self-Validating LC-MS/MS Workflows

The Causality Behind the Protocol

Detecting Cytidine, 2'-deoxy-3-(2-hydroxyethyl)- requires isolating femtogram quantities of the modified nucleoside from microgram quantities of unmodified DNA. Every step in this protocol is designed as a self-validating system to prevent artifactual degradation:

  • Why Enzymatic Digestion? Traditional acid hydrolysis cannot be used. Acidic conditions accelerate the hydrolytic deamination of N3-alkylcytosines to their uracil counterparts[4]. We mandate a mild enzymatic cascade at physiological pH to liberate intact nucleosides.

  • Why Solid-Phase Extraction (SPE)? Unmodified nucleosides (dG, dC, dA, dT) cause severe ion suppression in the electrospray ionization (ESI) source[5]. SPE orthogonal to the analytical column chemistry is required to fractionate the trace adducts away from the bulk DNA matrix.

  • Why Isotope Dilution? To achieve absolute quantitation and correct for matrix effects or losses during SPE, a heavy-isotope labeled internal standard (e.g., [15N3]-N3-HEdC) must be spiked into the sample prior to extraction.

LCMS_Workflow Tissue Tissue/Cell Harvest DNA_Ext DNA Extraction & Purification Tissue->DNA_Ext Digestion Enzymatic Digestion (DNase I, Phosphatase) DNA_Ext->Digestion Spike Internal Standard ([15N3]-N3-HEdC Spike) Digestion->Spike SPE Solid Phase Extraction (SPE) Spike->SPE LCMS LC-MS/MS (MRM Mode) SPE->LCMS Data Absolute Quantitation LCMS->Data

Step-by-step analytical workflow for quantifying N3-HEdC via LC-MS/MS.

Step-by-Step Protocol: DNA Extraction and Digestion
  • Tissue Lysis & DNA Isolation : Homogenize 50 mg of target tissue in lysis buffer containing RNase A (100 µg/mL) and Proteinase K (200 µg/mL). Incubate at 37°C for 2 hours. Extract DNA using a standard phenol-chloroform-isoamyl alcohol (25:24:1) method to ensure high purity (A260/280 > 1.8). Precipitate with cold ethanol and resuspend in 10 mM Tris-HCl (pH 7.4).

  • Internal Standard Spike : Add exactly 500 femtomoles of stable isotope-labeled [15N3]-Cytidine, 2'-deoxy-3-(2-hydroxyethyl)- to 50 µg of the purified DNA.

  • Enzymatic Hydrolysis : Add 10 U of DNase I and 5 mM MgCl2. Incubate at 37°C for 1 hour. Subsequently, add 0.05 U of Snake Venom Phosphodiesterase (SVP) and 1 U of Calf Intestinal Alkaline Phosphatase (CIAP). Incubate at 37°C for an additional 4 hours to yield single deoxynucleosides.

  • Enzyme Precipitation : Add 3 volumes of ice-cold acetonitrile to precipitate the digestive enzymes. Centrifuge at 15,000 × g for 10 minutes. Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.

Step-by-Step Protocol: SPE Enrichment and LC-MS/MS Analysis
  • SPE Clean-up : Reconstitute the dried pellet in 1 mL of 0.1% formic acid in water. Load onto a pre-conditioned Oasis HLB SPE cartridge (30 mg). Wash with 2 mL of 0.1% formic acid (this elutes the bulk unmodified dG and dC). Elute the Cytidine, 2'-deoxy-3-(2-hydroxyethyl)- fraction with 2 mL of 5% methanol in 0.1% formic acid. Evaporate the eluate to dryness and reconstitute in 50 µL of initial LC mobile phase.

  • Chromatographic Separation : Inject 10 µL onto a C18 UPLC column (e.g., Waters Acquity HSS T3, 2.1 × 100 mm, 1.8 µm). Use a gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile). A shallow gradient (1% to 15% B over 10 minutes) ensures baseline resolution from isobaric interferences.

  • Tandem Mass Spectrometry (MRM) : Operate the triple quadrupole mass spectrometer in positive Electrospray Ionization (+ESI) mode. Monitor the specific Multiple Reaction Monitoring (MRM) transition for Cytidine, 2'-deoxy-3-(2-hydroxyethyl)-. The primary transition is typically the pseudo-molecular ion [M+H]+ to the cleaved pyrimidine base [Base+H]+ (e.g., m/z 272.1 → 156.1). Quantify by calculating the peak area ratio of the endogenous adduct to the [15N3]-internal standard.

Conclusion

While N7-HEG dominates the quantitative profile of ethylene oxide exposure, the generation of Cytidine, 2'-deoxy-3-(2-hydroxyethyl)- represents a critical node in the pathway to mutagenesis. By employing rigorous, artifact-free enzymatic digestion coupled with isotope-dilution LC-MS/MS, researchers can accurately quantify this trace lesion. Understanding the causality between SN2 alkylation, hydrogen-bond disruption, and hydrolytic deamination empowers drug development professionals to better assess the true genotoxic liabilities of epoxides and related alkylating agents.

References

  • EvitaChem . "Buy Cytidine, 2'-deoxy-3-(2-hydroxyethyl)- (EVT-13047431) | 76495-79-9". EvitaChem Database. 1

  • National Institutes of Health (NIH) / PMC . "Endogenous versus Exogenous DNA Adducts: Their Role in Carcinogenesis, Epidemiology, and Risk Assessment". Toxicological Sciences. 3

  • National Institutes of Health (NIH) / PMC . "Understanding the importance of low‐molecular weight (ethylene oxide‐ and propylene oxide‐induced) DNA adducts and mutations in risk assessment". Environmental and Molecular Mutagenesis. 2

  • Oxford Academic . "DNA adduct formation by allyl glycidyl ether". Carcinogenesis. 4

  • Belgian Science Policy Office (BELSPO) . "Identificatie en validatie van gevoelige merkers voor de detectie van DNA-adducten (LC-MS)". Belspo Archives. 5

Sources

The Mutagenic Landscape of 3-(2-Hydroxyethyl)-2'-Deoxycytidine: Mechanisms, Structural Dynamics, and Genotoxicity Assessment

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Cytidine, 2'-deoxy-3-(2-hydroxyethyl)- (CAS 76495-79-9), commonly referred to as 3-HE-dC, is a modified nucleoside and a critical biomarker of DNA damage[1]. It is primarily formed in vivo following exposure to ethylene oxide, a highly reactive aliphatic epoxide and direct-acting alkylating agent widely used in chemical manufacturing and medical sterilization.

While 3-HE-dC is the initial product of this alkylation event, the core thesis of its genotoxicity lies in its instability. 3-HE-dC is not the ultimate mutagenic lesion; rather, it undergoes rapid spontaneous deamination to form 3-(2-hydroxyethyl)-2'-deoxyuridine (3-HE-dU). This secondary lesion is chemically stable, evades eukaryotic DNA repair mechanisms, and acts as a potent miscoding lesion during DNA replication, driving hallmark C → T transition mutations. This guide provides an in-depth mechanistic analysis and field-proven methodologies for evaluating the mutagenic potential of this pathway in mammalian cells.

Mechanistic Pathway of Mutagenesis

The mutagenicity of ethylene oxide exposure is driven by a highly specific cascade of chemical and biological events. Understanding the causality of this pathway is essential for accurate genotoxicity modeling.

  • SN2 Alkylation: Ethylene oxide reacts with DNA via an SN2 mechanism, which favors alkylation at strongly nucleophilic endocyclic nitrogen atoms. It specifically targets the N3 position of deoxycytidine (dC), forming the 3-HE-dC adduct[2].

  • Spontaneous Deamination: The addition of the hydroxyethyl group at the N3 position disrupts the electronic stability of the pyrimidine ring. This destabilization promotes rapid, spontaneous hydrolytic deamination, converting the cytosine derivative into a uridine derivative: 3-HE-dU[2].

  • Replication Bypass and Mispairing: Unlike its precursor, 3-HE-dU is chemically stable within the DNA helix and currently has no known repair activity in prokaryotes or eukaryotes[2]. When a mammalian DNA polymerase encounters 3-HE-dU during replication, the lesion mimics the hydrogen-bonding face of thymidine. Consequently, the polymerase incorporates Adenine opposite the lesion, creating an HE:A mispair and cementing a C → T transition mutation in the subsequent replication cycle[3].

Pathway EO Ethylene Oxide (Alkylating Agent) HEdC 3-(2-hydroxyethyl)-2'-deoxycytidine (3-HE-dC) EO->HEdC SN2 Alkylation (N3) dC Deoxycytidine (dC) in DNA dC->HEdC HEdU 3-(2-hydroxyethyl)-2'-deoxyuridine (3-HE-dU) HEdC->HEdU Rapid Spontaneous Deamination Replication DNA Replication Bypass HEdU->Replication Mispairs with Adenine (HE:A Base Pair) Mutation C → T Transition Mutation Replication->Mutation Subsequent Round of Replication

Mechanistic pathway of 3-HE-dC formation, deamination, and resulting C to T transition mutation.

Structural Biology & Base Pairing Dynamics

To understand why mammalian polymerases fail to stall at the 3-HE-dU lesion, we must examine the structural dynamics of the mispair. 2 reveal that both the 3-HE-dU lesion and the opposite Adenine residue remain intrahelical and adopt an anti conformation[4].

The HE:A base pair is thermodynamically stable and does not cause significant global distortion to the B-DNA helix. This stability is driven by specific hydrogen bonding:

  • A persistent hydrogen bond forms between the O4 of the HE lesion and the amino group of Adenine .

  • An intermittent hydrogen bond forms between the hydroxyl group of the HE chain and the N1 of Adenine [4].

Because the helix geometry remains largely intact, the polymerase active site does not recognize the lesion as a bulky adduct, leading to high-efficiency bypass and mutation fixation.

Quantitative Data Summaries

Table 1: Kinetic and Thermodynamic Parameters of Ethylene Oxide DNA Lesions

LesionFormation MechanismStability in DNAPrimary Mutational Outcome
3-HE-dC N3 Alkylation by Ethylene OxideHighly Unstable (Rapid Deamination)N/A (Transitional State)
3-HE-dU Spontaneous Deamination of 3-HE-dCHighly Stable (No known repair)C → T Transition
N7-HE-dG N7 Alkylation by Ethylene OxideModerately Stable (~50h Depurination)G → T Transversion (via AP site)

Table 2: Base Pairing Dynamics and Polymerase Bypass Efficiency

Base Pair ConfigurationHydrogen BondsHelix DistortionPolymerase Bypass Efficiency
C : G (Wild-type)3None100% (Reference)
3-HE-dU : A (Mispair)2Minimal (Intrahelical)High (Drives Mutation)
3-HE-dU : G (Wobble)1-2ModerateLow (Polymerase Stalling)

Experimental Workflows for Evaluating Mutagenic Potential

A critical failure point in standard genotoxicity assays is attempting to synthesize and incorporate 3-HE-dC directly into reporter vectors. Because 3-HE-dC undergoes rapid spontaneous deamination, direct in vitro incorporation yields a heterogeneous population of plasmids (a mix of dC and dU derivatives), confounding the mutational spectra.

Expert Insight: To establish a precise system, researchers must bypass the unstable intermediate and directly synthesize oligonucleotides containing the downstream 3-HE-dU lesion. The following protocol outlines a self-validating mammalian shuttle vector assay designed to isolate and quantify the exact mutagenic potential of this pathway.

Protocol: Self-Validating Mammalian Shuttle Vector Assay

This workflow utilizes a shuttle vector (e.g., pSP189 containing a supF reporter gene) to measure replication bypass in mammalian cells, followed by genetic recovery in bacteria.

  • Oligonucleotide Synthesis: Synthesize a single-stranded oligonucleotide containing a site-specific 3-HE-dU lesion. This requires using a specialized 3-(2-acetoxyethyl)-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyuridine phosphoramidite precursor[4].

  • Vector Construction: Anneal the lesion-containing oligonucleotide to a gapped duplex of the shuttle vector. Seal the nicks using T4 DNA Ligase to create a closed circular plasmid containing a single, known 3-HE-dU lesion.

  • Mammalian Cell Transfection: Transfect the constructed vectors into a mammalian cell line (e.g., COS-7 or HEK293T). Incubate for 48-72 hours to allow the cells' endogenous DNA polymerases to replicate the plasmid and bypass the lesion.

  • Plasmid Recovery & DpnI Digestion (Self-Validation Step): Extract the replicated plasmids from the mammalian cells using alkaline lysis. Crucial Step: Digest the extracted DNA with DpnI restriction endonuclease. DpnI exclusively cleaves fully methylated DNA (the original bacterial input). This acts as an internal validation control, ensuring that 100% of the recovered plasmids were successfully replicated by mammalian polymerases, eliminating false-positive background from unreplicated vectors.

  • Genetic Analysis: Transform the DpnI-digested plasmids into an indicator E. coli strain (e.g., MBM7070). Score the mutation frequency via blue/white screening (mutated supF genes yield white colonies). Isolate plasmid DNA from white colonies and perform Sanger sequencing to confirm the specific C → T transition spectrum.

Workflow Step1 1. Oligonucleotide Synthesis Synthesize primer with 3-HE-dU lesion Step2 2. Vector Construction Ligate into mammalian shuttle vector (e.g., pSP189) Step1->Step2 Step3 3. Mammalian Cell Transfection Transfect COS-7 or HEK293T cells Step2->Step3 Step4 4. Plasmid Recovery & DpnI Digestion Extract DNA; digest unreplicated input Step3->Step4 Step5 5. Genetic Analysis Transform E. coli; sequence for C→T mutations Step4->Step5

Step-by-step experimental workflow for assessing the mutagenic potential of HE lesions in vivo.

Regulatory and Drug Development Implications

Understanding the 3-HE-dC to 3-HE-dU deamination pathway is critical for pharmaceutical development, particularly under ICH M7 guidelines for assessing and controlling DNA reactive (mutagenic) impurities. Drugs synthesized using epoxide intermediates, or medical devices/combination products sterilized with ethylene oxide, carry a risk of residual exposure. Because the 3-HE-dU lesion is chemically stable and lacks eukaryotic repair mechanisms, it represents a high-risk genotoxic endpoint. Risk assessment models must account for this C → T transition pathway when establishing Acceptable Intake (AI) limits for ethylene oxide and related aliphatic epoxides.

References

  • EvitaChem. "Buy Cytidine, 2'-deoxy-3-(2-hydroxyethyl)- (EVT-13047431) | 76495-79-9".
  • Oxford Academic. "The solution structure of an oligonucleotide duplex containing a 2′-deoxyadenosine-3-(2-hydroxyethyl)- 2′-deoxyuridine base". Nucleic Acids Research, Volume 27, Issue 17, 1 September 1999.
  • Oxford Academic. "The solution structure of an oligonucleotide duplex... (Mispairing and Mutagenesis)". Nucleic Acids Research.
  • Oxford Academic. "The solution structure of an oligonucleotide duplex... (Synthesis and Structural Biology)". Nucleic Acids Research.

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Oligonucleotides Containing 2'-deoxy-3'-(2-hydroxyethyl)-Cytidine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The precise introduction of chemical modifications into oligonucleotides is a cornerstone of modern molecular biology and therapeutic development. These modifications can enhance stability against nucleases, improve binding affinity, and introduce novel functionalities. This guide provides a comprehensive overview and detailed protocols for the synthesis of oligonucleotides containing a specific modification: 2'-deoxy-3'-(2-hydroxyethyl)-Cytidine .

This modification, where a hydroxyethyl group is attached to the 3'-position of the deoxyribose sugar, acts as a synthesis terminator. Understanding its incorporation is crucial for researchers designing modified primers, probes, and therapeutic candidates. However, a critical consideration for this specific nucleoside, 3-(2-hydroxyethyl)-2'-deoxycytidine, is its inherent instability in aqueous solutions, where it can undergo hydrolysis to the corresponding uridine derivative.[1] This guide will address the synthesis with this instability in mind, providing insights into achieving the desired product.

Scientific Principles and Strategy

Phosphoramidite Chemistry: The Foundation

The synthesis of oligonucleotides is predominantly achieved through the phosphoramidite method, a highly efficient, automated, and stepwise chemical process performed on a solid support.[2][3][] The process consists of a four-step cycle that is repeated for each nucleotide added to the growing chain[5][6][7]:

  • Detritylation (Deblocking): Removal of the 5'-hydroxyl protecting group (typically a dimethoxytrityl, DMT, group) with a mild acid to expose a reactive hydroxyl group.

  • Coupling: Activation of a phosphoramidite monomer and its subsequent reaction with the free 5'-hydroxyl group of the growing oligonucleotide chain, forming a phosphite triester linkage.[]

  • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of failure sequences (n-1 deletions).

  • Oxidation: Conversion of the unstable phosphite triester linkage into a stable phosphate triester using an oxidizing agent, typically an iodine solution.

This cycle allows for coupling efficiencies that routinely exceed 99%, enabling the synthesis of long and complex oligonucleotides.[5]

The 2'-deoxy-3'-(2-hydroxyethyl)-Cytidine Phosphoramidite Building Block

The key to incorporating this modification is a specialized phosphoramidite monomer. The modification at the 3'-position fundamentally alters its role; it cannot be used for chain extension in a standard 3'→5' synthesis. Instead, it acts as a 3'-terminator . The phosphoramidite group is placed on the terminal hydroxyl of the 2-hydroxyethyl moiety, allowing it to be coupled to the 5'-hydroxyl of the growing oligonucleotide chain synthesized on a solid support.

A critical aspect of the building block is the protection of reactive groups. The exocyclic amine of cytidine must be protected (e.g., with benzoyl, Bz, or acetyl, Ac) to prevent side reactions during synthesis.

Diagram 1: The Modified Phosphoramidite Building Block

Phosphoramidite cluster_nucleoside 2'-deoxy-3'-(2-hydroxyethyl)-Cytidine Core Base Cytosine (N4-Protected, e.g., Benzoyl) Sugar 2'-Deoxyribose Base->Sugar N1-C1' Glycosidic Bond Modification 3'-O-(CH2CH2)-O- Sugar->Modification C3' Ether Linkage CEP Phosphoramidite Group (-P(OCE)N(iPr)2) Modification->CEP Terminal Hydroxyl Position DMT 5'-O-DMT (Protecting Group) DMT->Sugar 5' Position

Caption: Structure of the 2'-deoxy-3'-(2-hydroxyethyl)-Cytidine phosphoramidite.

Detailed Protocols and Methodologies

Materials and Reagents
Reagent/MaterialSpecificationSupplier
DNA Synthesizere.g., ABI 394, MerMade, etc.Standard commercial provider
Solid SupportUniversal or sequence-specific CPGGlen Research, Biosearch Tech.
Standard PhosphoramiditesA(bz), C(bz), G(dmf), T (0.1 M)Standard commercial provider
Modified PhosphoramiditeCustom synthesis requiredN/A
Activator4,5-Dicyanoimidazole (DCI), 0.25 MStandard commercial provider
Capping ReagentsCap A (THF/Lutidine/Ac₂O), Cap B (THF)Standard commercial provider
Oxidation Reagent0.02 M Iodine in THF/Pyridine/H₂OStandard commercial provider
Deblocking Reagent3% Trichloroacetic Acid (TCA) in DCMStandard commercial provider
Acetonitrile (ACN)Anhydrous, synthesis gradeStandard commercial provider
Cleavage/DeprotectionConc. Ammonium Hydroxide (NH₄OH)Sigma-Aldrich
Purification ColumnsRP-HPLC C18 ColumnWaters, Agilent
HPLC SolventsAcetonitrile, TEAA or HFIP BufferStandard commercial provider
Experimental Workflow: From Synthesis to Purification

Diagram 2: Overall Synthesis and Purification Workflow

Workflow start Start: Define Sequence synthesis Automated Solid-Phase Synthesis (n-1 cycles of standard bases) start->synthesis mod_coupling Final Coupling Step: Incorporate Modified Cytidine synthesis->mod_coupling cleavage Cleavage from Solid Support (Ammonium Hydroxide) mod_coupling->cleavage deprotection Base & Phosphate Deprotection cleavage->deprotection purification RP-HPLC Purification deprotection->purification analysis QC Analysis (LC-MS, CE) purification->analysis product Final Purified Oligonucleotide analysis->product

Caption: Workflow for synthesizing a 3'-terminated modified oligonucleotide.

Protocol 1: Automated Oligonucleotide Synthesis

This protocol outlines the steps for incorporating the terminating modification as the final nucleotide addition on an automated synthesizer.

  • Synthesizer Preparation: Install all required reagents (phosphoramidites, activator, capping, oxidation, deblocking solutions) on the synthesizer. Ensure the acetonitrile is anhydrous, as moisture severely impacts coupling efficiency.[9]

  • Sequence Programming: Program the synthesizer with the desired oligonucleotide sequence (e.g., 5'-SEQ-3'). The instrument will synthesize this sequence in the 3' to 5' direction.

  • Initiation: Start the synthesis from a solid support (e.g., a universal CPG support). The synthesizer will execute the standard four-step phosphoramidite cycle for each natural base in the sequence.

  • Final Coupling Step (Modification): For the final coupling cycle, program the synthesizer to use the 2'-deoxy-3'-(2-hydroxyethyl)-Cytidine phosphoramidite.

    • Expert Insight: Modified phosphoramidites, especially those with steric bulk, may exhibit slower coupling kinetics.[9] To ensure high incorporation efficiency, create a custom synthesis cycle for this step with an extended coupling time .

ParameterStandard CycleModified Cycle RecommendationRationale
Coupling Time 2-5 minutes10-15 minutes Overcomes potential steric hindrance and slower reaction kinetics to drive the reaction to completion.[9]
Activator DCI or TetrazoleDCI (4,5-Dicyanoimidazole) DCI is a more potent activator than tetrazole, which is beneficial for challenging couplings.[10]
  • Final Detritylation: After the final coupling, keep the terminal 5'-DMT group ON . This hydrophobic handle is essential for simplifying purification by reversed-phase HPLC.

  • Completion: Once the synthesis program is complete, eject the column containing the solid support-bound, fully protected oligonucleotide.

Diagram 3: The Phosphoramidite Synthesis Cycle

SynthesisCycle deblock 1. Detritylation (Acid Treatment) Removes 5'-DMT couple 2. Coupling (Activator + Amidite) Forms P(III) Linkage deblock->couple Exposes 5'-OH cap 3. Capping (Acetic Anhydride) Blocks Unreacted Chains couple->cap Chain Elongated oxidize 4. Oxidation (Iodine + Water) Forms Stable P(V) Linkage cap->oxidize Failures Terminated oxidize->deblock Ready for Next Cycle

Caption: The four-step cycle of solid-phase oligonucleotide synthesis.

Protocol 2: Cleavage and Deprotection

This step releases the oligonucleotide from the solid support and removes the protecting groups from the nucleobases and phosphate backbone.[11][12]

  • Setup: Place the CPG support from the synthesis column into a 2 mL screw-cap vial.

  • Cleavage: Add 1.0-1.5 mL of concentrated ammonium hydroxide to the vial. Seal the cap tightly.

  • Incubation (Cleavage): Let the vial stand at room temperature for at least 2 hours to ensure complete cleavage of the oligonucleotide from the support.[11][13]

  • Transfer: Carefully draw the ammonium hydroxide solution containing the oligonucleotide into a clean vial, leaving the CPG beads behind.

  • Incubation (Deprotection): Seal the new vial and place it in a heating block or oven at 55 °C.

    • Scientific Integrity Note: The stability of the 3-(2-hydroxyethyl)-2'-deoxycytidine moiety is a major concern. It is known to hydrolyze to the corresponding uridine analog with a half-life of ~5 hours around pH 8.[1] Standard deprotection in ammonium hydroxide (high pH) at elevated temperatures will likely accelerate this conversion.

    • Recommendation: To minimize conversion to the uridine analog, use the shortest deprotection time possible that still ensures complete removal of the base protecting groups (e.g., 4-6 hours at 55 °C). For applications where the cytidine identity is paramount, alternative, milder deprotection schemes may be required, though these can be less effective at removing standard protecting groups.[14][15]

  • Evaporation: After incubation, cool the vial to room temperature. Evaporate the ammonium hydroxide to dryness using a vacuum concentrator (e.g., SpeedVac).

  • Resuspension: Resuspend the dried oligonucleotide pellet in 0.5-1.0 mL of nuclease-free water. This is the crude product, ready for purification.

Protocol 3: Purification and Quality Control

Purification is essential to remove failure sequences and by-products from the synthesis and deprotection steps.[16][17] Reversed-phase HPLC is the preferred method for DMT-on oligonucleotides.

  • Purification Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

    • Principle: The hydrophobic 5'-DMT group on the full-length product binds strongly to the C18 column matrix, while the non-DMT-bearing failure sequences elute earlier.[16]

  • HPLC Setup:

    • Column: C18 Reverse-Phase Column

    • Buffer A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0

    • Buffer B: Acetonitrile

    • Gradient: A linear gradient from ~5% to 50% Buffer B over 30-40 minutes. This should be optimized for the specific sequence length and composition.

  • Purification Run:

    • Inject the resuspended crude oligonucleotide onto the HPLC system.

    • Monitor the elution profile at 260 nm. The DMT-on product will be the last major, sharp peak to elute.

    • Collect the fraction corresponding to this peak.

  • Post-Purification (Detritylation):

    • Evaporate the collected fraction to dryness.

    • Resuspend the pellet in 100 µL of 80% aqueous acetic acid.

    • Incubate at room temperature for 20-30 minutes to cleave the DMT group. The solution will turn orange/pink, indicating the release of the DMT cation.

    • Immediately neutralize with a suitable buffer or dilute with a large volume of water and freeze.

  • Desalting: The final step is to remove the salts from the purification and detritylation steps. This can be done using a desalting column (e.g., NAP-10) or by another round of HPLC with a volatile buffer system like triethylamine/HFIP.[11]

  • Quality Control (QC):

    • Identity Verification: Analyze the final product using Electrospray Ionization Mass Spectrometry (ESI-MS).[18][19] This will confirm the molecular weight of the oligonucleotide, verifying the successful incorporation of the modification. Be aware that both the desired cytidine-modified product and the potential uridine-hydrolyzed byproduct may be present.

    • Purity Assessment: Use analytical HPLC or Capillary Electrophoresis (CE) to determine the purity of the final product.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Coupling Efficiency of Modified Base Steric hindrance; degraded phosphoramidite; wet reagents.Increase coupling time to 15 mins; use a fresh vial of amidite; ensure all reagents and lines are anhydrous.[9]
Mass Spec shows desired mass AND mass of Uridine analog Hydrolysis of the modified cytidine during deprotection.[1]This is an expected side product. Reduce deprotection time/temperature. If unacceptable, a custom synthesis of the uridine analog may be preferable.
Broad or multiple peaks in DMT-on HPLC Incomplete deprotection of base protecting groups.Repeat the deprotection step (heating in NH₄OH) on the crude product before purification.
No DMT-on peak observed Accidental detritylation on synthesizer; failed final coupling.Check synthesizer logs for errors. Perform a double coupling for the modified amidite in the next synthesis.

References

  • BenchChem. (n.d.). Technical Support Center: Mass Spectrometry of Modified Oligonucleotides.
  • Reddy, G. R., Iden, C. R., & Johnson, F. (1995). Synthesis of 3,N4-etheno, 3,N4-ethano, and 3-(2-hydroxyethyl) derivatives of 2'-deoxycytidine and their incorporation into oligomeric DNA. Chemical Research in Toxicology, 8(7), 979-986. Retrieved from [Link]

  • Arachchilage, W. P., et al. (2023). Advancing the Characterization of Modified Oligonucleotides through an Integrated Infrared Action Spectroscopy-Mass Spectrometry. ChemRxiv. Retrieved from [Link]

  • The ISIC-EPFL mstoolbox. (n.d.). Aom2s for mass spectrometry oligonucleotide analysis. Retrieved from [Link]

  • Twist Bioscience. (n.d.). A Simple Guide to Phosphoramidite Chemistry and How it Fits in Twist Bioscience's Commercial Engine. Retrieved from [Link]

  • Aragen Life Sciences. (n.d.). Phosphoramidite Chemistry: The Engine Behind Oligonucleotide Innovation. Retrieved from [Link]

  • Reddy, M. P., et al. (1996). Methods and reagents for cleaving and deprotecting oligonucleotides. U.S. Patent No. 5,518,651.
  • BenchChem. (n.d.). Application Notes and Protocols for the Incorporation of Modified Bases using Phosphoramidite Chemistry.
  • Cadet, J., & Wagner, J. R. (1997). Synthesis and Cleavage of Oligodeoxynucleotides Containing a 5-Hydroxyuracil Residue at a Defined Site. Chemical Research in Toxicology, 10(4), 345-351. Retrieved from [Link]

  • Saneyoshi, H., & Seio, K. (2023). Expansion of Phosphoramidite Chemistry in Solid-Phase Oligonucleotide Synthesis: Rapid 3'-Dephosphorylation and Strand Cleavage. The Journal of Organic Chemistry, 88(6), 3749-3757. Retrieved from [Link]

  • Kumar, P., et al. (1999). Rapid conditions for the cleavage of oligodeoxyribonucleotides from cis-diol-bearing universal polymer supports and their deprotection. Nucleic Acids Research, 27(12), 2621-2625. Retrieved from [Link]

  • Eurofins Genomics. (n.d.). Phosphoramidite Chemistry. Retrieved from [Link]

  • Reddy, M. P., et al. (2003). Reagents for oligonucleotide cleavage and deprotection. U.S. Patent No. 6,664,388.
  • University of Southampton. (n.d.). RP-HPLC Purification of Oligonucleotides. Retrieved from [Link]

  • Transgenomic, Inc. (n.d.). Purification of Synthetic Oligonucleotides-Utilizing Denaturing High Performance Liquid Chromatography (dHPLC). Retrieved from [Link]

  • Li, N. S., & Piccirilli, J. A. (2004). Synthesis of the phosphoramidite derivatives of 2'-deoxy-2'-C-alpha-methylcytidine and 2'-deoxy-2'-C-alpha-hydroxymethylcytidine: analogues for chemical dissection of RNA's 2'-hydroxyl group. The Journal of Organic Chemistry, 69(14), 4751-4759. Retrieved from [Link]

  • Andersson, A. (2021). Preparative chromatography for modified oligonucleotides. Diva-Portal.org. Retrieved from [Link]

  • Rieck, F. (2022, December 6). Fast and Selective Purification of Oligonucleotides Using Preparative HPLC/MS and Software Support. Agilent. Retrieved from [Link]

  • Wincott, F. E., et al. (1998). Improved coupling activators for oligonucleotide synthesis. WIPO Patent No. WO1998016540A1.
  • Dantsu, Y., Zhang, Y., & Zhang, W. (2021). Synthesis of 2′-Deoxy-2′-fluoro-L-cytidine and Fluorinated L-Nucleic Acids for Structural Studies. ChemistrySelect, 6(39), 10597–10600. Retrieved from [Link]

  • ELLA Biotech. (n.d.). Designing Oligo With Multiple Modifications. Retrieved from [Link]

  • Zatsepin, T. S., et al. (2016). Modified oligonucleotides and methods for their synthesis. WIPO Patent No. WO2016028187A1.
  • Glen Research. (n.d.). Glen Report 2-12: Modification of Oligonucleotides - An Update. Retrieved from [Link]

  • Guga, P. (2020). Synthesis of nucleobase-modified RNA oligonucleotides. Encyclopedia.pub. Retrieved from [Link]

  • Lavergne, T., & Calmès, M. (2017). Synthesis of oligonucleotides on a soluble support. Beilstein Journal of Organic Chemistry, 13, 1419-1444. Retrieved from [Link]

  • Hogrefe, R. I., et al. (2000). Synthesis of Chimeric Oligonucleotides Containing Phosphodiester, Phosphorothioate, and Phosphoramidate Linkages. Organic Letters, 2(13), 1971-1974. Retrieved from [Link]

  • Ohkubo, A., et al. (2010). Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N3-Cyano-Ethylthymine. Molecules, 15(11), 7587-7603. Retrieved from [Link]

Sources

Application Note: Isotope Dilution Mass Spectrometry for the Quantification of Cytidine, 2'-deoxy-3-(2-hydroxyethyl)-

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

Ethylene oxide (EO) is a potent, direct-acting alkylating agent originating from both exogenous sources (e.g., industrial chemical exposure, medical sterilization) and endogenous metabolic processes (e.g., cytochrome P450-mediated oxidation of ethylene)[1]. Upon interacting with cellular DNA, EO acts via an SN2 mechanism, primarily targeting strongly nucleophilic nitrogen atoms[2]. While N7-(2-hydroxyethyl)guanine (N7-HEG) is the most abundant lesion, alkylation at the N3 position of cytosine produces the critical biomarker Cytidine, 2'-deoxy-3-(2-hydroxyethyl)- (commonly abbreviated as 3-HEdC)[3].

The Causality of Pre-Analytical Instability

A fundamental challenge in quantifying 3-HEdC is its inherent chemical instability. The N3-alkylation of deoxycytidine disrupts the electronic structure of the pyrimidine ring, driving a rapid hydrolytic deamination to form the highly mutagenic and stable lesion, 3-(2-hydroxyethyl)-2'-deoxyuridine (3-HEdU)[2][4]. Because this deamination occurs continuously both in vivo and ex vivo (during DNA extraction and enzymatic digestion), attempting to measure 3-HEdC in isolation leads to severe underestimation of the true DNA damage burden.

Pathway EO Ethylene Oxide (Exogenous/Endogenous) HEdC Cytidine, 2'-deoxy- 3-(2-hydroxyethyl)- (3-HEdC) EO->HEdC Alkylation (N3) dC 2'-Deoxycytidine (in DNA) dC->HEdC HEdU 3-(2-Hydroxyethyl)- 2'-deoxyuridine (3-HEdU) HEdC->HEdU Hydrolytic Deamination (Rapid)

Reaction pathway of ethylene oxide with 2'-deoxycytidine forming 3-HEdC and its deamination.

The Self-Validating System: Isotope Dilution (IDMS)

To establish a trustworthy and self-validating analytical system, Stable Isotope Labeling and Mass Spectrometry (SILMS) must be employed[5]. By spiking isotopically heavy standards (e.g., [15N3]-3-HEdC and[15N2]-3-HEdU) into the sample immediately following DNA extraction, the protocol intrinsically corrects for two major variables:

  • Artifactual Deamination : Any conversion of 3-HEdC to 3-HEdU during the 4-6 hour enzymatic digestion will occur at the exact same rate for the heavy isotopes. The ratio of light-to-heavy adducts remains locked, allowing for absolute back-calculation of the original in vivo state.

  • Matrix Effects : Co-eluting unmodified nucleosides (present at 10⁶ to 10⁸ times higher concentrations) cause massive ion suppression in the MS source. The heavy standards experience identical suppression, preserving quantitative accuracy[3].

Workflow Step1 1. DNA Extraction (Tissue/Cells) Step2 2. Isotope Dilution (Spike Heavy 3-HEdC/3-HEdU) Step1->Step2 Step3 3. Enzymatic Digestion (DNase I, PDE I, Alk. Phos.) Step2->Step3 Step4 4. SPE Enrichment (Oasis HLB) Step3->Step4 Step5 5. LC-MS/MS Analysis (ESI+, MRM Mode) Step4->Step5

Step-by-step experimental workflow for Isotope Dilution LC-MS/MS analysis of DNA adducts.

Step-by-Step Experimental Protocol

DNA Extraction and Isotope Spiking
  • Extract genomic DNA from tissue or cell pellets using a chaotropic salt/phenol-chloroform method or a validated silica-spin column. Ensure the final elution is in a neutral buffer (10 mM Tris, pH 7.4).

  • Quantify the isolated DNA via UV spectrophotometry (A260/280).

  • Critical Step : Transfer 50 µg of DNA into a new vial and immediately spike with 50 fmol of [15N3]-3-HEdC and 50 fmol of [15N2]-3-HEdU internal standards.

Enzymatic Digestion

Causality Note: Digestion must be strictly maintained at physiological pH (7.4). Alkaline conditions (pH > 8.0) artificially accelerate the deamination of 3-HEdC, skewing the biological ratio of the adducts[6].

  • Add 10 µL of digestion buffer (100 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

  • Add 5 U of DNase I and incubate at 37°C for 1 hour to cleave the DNA into oligonucleotides.

  • Add 0.5 U of Snake Venom Phosphodiesterase (PDE I) and 2 U of Alkaline Phosphatase.

  • Incubate at 37°C for an additional 3 hours to reduce oligonucleotides to single nucleosides[3].

  • Terminate the reaction by adding an equal volume of ice-cold methanol and centrifuge at 14,000 x g for 10 minutes to pellet the precipitated enzymes.

Solid Phase Extraction (SPE) Enrichment
  • Condition an Oasis HLB SPE cartridge (30 mg, 1 cc) with 1 mL methanol followed by 1 mL LC-MS grade water.

  • Load the supernatant from the digestion step onto the cartridge.

  • Wash with 1 mL of 5% methanol in water. This step is critical to elute salts and the vast majority of polar unmodified nucleosides (like standard deoxycytidine) which cause downstream ion suppression.

  • Elute the enriched 3-HEdC and 3-HEdU adducts with 1 mL of 80% methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 50 µL of LC mobile phase A (0.1% Formic Acid in Water).

LC-MS/MS Analysis
  • Inject 10 µL onto a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Run a gradient elution using Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (Methanol). A shallow gradient (5% to 30% B over 10 minutes) ensures the chromatographic separation of the adducts from any residual unmodified nucleosides[4].

  • Operate the triple quadrupole mass spectrometer in Positive Electrospray Ionization (+ESI) mode using Multiple Reaction Monitoring (MRM).

Quantitative Data Presentation

To achieve femtomole sensitivity, the mass spectrometer monitors the specific dissociation of the adducted nucleoside precursor ion to the adducted base product ion (representing the neutral loss of the 116 Da deoxyribose moiety)[4].

AnalytePrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
3-HEdC 272.1156.11550
[15N3]-3-HEdC (IS)275.1159.11550
3-HEdU 273.1157.11550
[15N2]-3-HEdU (IS)275.1159.11550

Note: The limit of detection (LOD) for this method typically ranges from 0.5 to 25 fmol on-column, providing the sensitivity required for endogenous background monitoring and low-dose toxicological assessments[3].

References

  • Simultaneous detection of five different 2-hydroxyethyl-DNA adducts formed by ethylene oxide exposure, using a high-performance liquid chromatography/electrospray ionisation tandem mass spectrometry assay Source: Rapid Communications in Mass Spectrometry (PubMed) URL: [Link]

  • Detection of DNA adducts derived by ethylene oxide exposure using high-performance liquid chromatography/electrospray ionisation tandem mass spectrometry Source: Cancer Research (AACR Journals) URL:[Link]

  • The solution structure of an oligonucleotide duplex containing a 2′-deoxyadenosine-3-(2-hydroxyethyl)- 2′-deoxyuridine base Source: Nucleic Acids Research (Oxford Academic) URL:[Link]

  • A Review of Stable Isotope Labeling and Mass Spectrometry Methods to Distinguish Exogenous from Endogenous DNA Adducts Source: Chemical Research in Toxicology (ACS Publications) URL:[Link]

Sources

Sample preparation steps for Cytidine, 2'-deoxy-3-(2-hydroxyethyl)- DNA adduct analysis

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Application Note: Sample Preparation and LC-MS/MS Workflow for 3-(2-Hydroxyethyl)-2'-deoxycytidine (3-HEdC) DNA Adduct Analysis

Introduction & Mechanistic Rationale

Ethylene oxide (EO) is a highly reactive, direct-acting alkylating agent widely used in chemical manufacturing and medical sterilization. As a recognized human carcinogen, EO readily penetrates cellular membranes and reacts with nucleophilic sites on DNA, generating a spectrum of hydroxyethyl (HE) adducts [1].

While N7 -(2-hydroxyethyl)guanine ( N7 -HEG) is the most abundant lesion, minor adducts such as Cytidine, 2'-deoxy-3-(2-hydroxyethyl)- (commonly referred to as 3-HEdC ) hold profound biological significance. The alkylation at the N3 position of cytosine directly disrupts Watson-Crick base pairing. During DNA replication, translesion synthesis polymerases often bypass this bulky, sterically hindering lesion erroneously, leading to highly mutagenic C→T transitions and C→A transversions [2].

Because 3-HEdC occurs at extraordinarily low frequencies in vivo (typically 0.01 to 10 adducts per 108 normal nucleotides), its detection requires an ultrasensitive, rigorously controlled analytical pipeline. This application note details a self-validating, isotope-dilution LC-MS/MS methodology designed to isolate, enrich, and quantify 3-HEdC with absolute structural specificity.

Pathway EO Ethylene Oxide (EO) Alkylating Agent Adduct 3-HEdC Adduct (Steric Hindrance) EO->Adduct dC 2'-Deoxycytidine (Normal Base) dC->Adduct Rep Translesion Synthesis (Error-Prone Bypass) Adduct->Rep Mut Mut Rep->Mut

Mechanistic pathway of ethylene oxide-induced 3-HEdC formation and subsequent mutagenesis.

Causality in Experimental Design (The "Why" Behind the Steps)

To ensure scientific integrity and trustworthiness , every step in this protocol is engineered to prevent artifactual adduct formation and mitigate matrix effects:

  • Avoidance of Phenol-Chloroform: Traditional DNA extractions use phenol, which can undergo auto-oxidation to form reactive quinones, potentially inducing artifactual DNA damage. We mandate chaotropic salt-based solid-phase extraction for DNA isolation to preserve the native adduct profile [3].

  • Early SIL-IS Spiking: Stable Isotope-Labeled Internal Standards (SIL-IS), such as [15N3​] -3-HEdC, must be spiked immediately after DNA quantification and before hydrolysis. This ensures that any subsequent losses during enzymatic digestion or SPE enrichment are mathematically normalized, making the protocol a self-validating system [2].

  • Enzymatic vs. Acid Hydrolysis: Acid hydrolysis can degrade fragile adducts and depurinate normal bases unpredictably. We utilize a physiological-pH enzyme cocktail (DNase I, Phosphodiesterase I, Alkaline Phosphatase) to gently and completely cleave the phosphodiester backbone, yielding free deoxynucleosides required for reversed-phase chromatography.

  • Mandatory SPE Enrichment: Normal deoxynucleosides (dG, dA, dC, dT) outnumber 3-HEdC by a factor of 108 . If crude hydrolysate is injected directly into the LC-MS/MS, the massive excess of normal bases will cause severe space-charge effects and ion suppression in the Electrospray Ionization (ESI) source. SPE acts as a critical molecular sieve, washing away highly polar unmodified bases while retaining the slightly more hydrophobic hydroxyethyl adducts [1].

Workflow A Tissue/Cells Harvesting B DNA Extraction (Chaotropic) A->B C Spike SIL-IS ([15N3]-3-HEdC) B->C D Enzymatic Hydrolysis C->D E SPE Enrichment (Matrix Removal) D->E F LC-MS/MS (MRM Mode) E->F

Step-by-step workflow for 3-HEdC adduct isolation, enrichment, and LC-MS/MS quantification.

Step-by-Step Experimental Protocol

Phase 1: DNA Isolation and Quality Control
  • Lysis: Homogenize 50–100 mg of tissue (or 107 cells) in 1 mL of lysis buffer containing chaotropic salts (e.g., 4 M Guanidinium thiocyanate) and 1 mM deferoxamine (to chelate iron and prevent Fenton-mediated oxidative artifacts).

  • Protein Digestion: Add 20 µL of Proteinase K (20 mg/mL) and incubate at 55°C for 2 hours.

  • Purification: Pass the lysate through a silica-based DNA binding column. Wash twice with ethanol-based wash buffers to remove salts and proteins.

  • Elution & QC: Elute DNA in 100 µL of low-TE buffer (10 mM Tris, 0.1 mM EDTA, pH 8.0). Quantify via UV absorbance. Critical Checkpoint: The A260​/A280​ ratio must be ≥1.8 .

Phase 2: Internal Standard Spiking
  • Transfer exactly 50 µg of purified DNA into a clean, low-bind microcentrifuge tube.

  • Spike the sample with a known amount (e.g., 50 fmol) of [15N3​] -3-HEdC internal standard.

Phase 3: Enzymatic Hydrolysis
  • Buffer Adjustment: Add 10 µL of 100 mM Tris-HCl / 10 mM MgCl2​ buffer (pH 7.4) to the DNA solution.

  • Digestion Cocktail: Add the following enzymes sequentially:

    • DNase I (10 Units): Cleaves DNA into oligonucleotides.

    • Snake Venom Phosphodiesterase I (0.05 Units): Exonuclease that yields 5'-mononucleotides.

    • Alkaline Phosphatase (10 Units): Removes the phosphate group to yield free deoxynucleosides.

  • Incubation: Incubate the mixture at 37°C for 6 hours.

  • Termination: Stop the reaction by adding 10 µL of 0.1% formic acid, dropping the pH to ~4.0, which inactivates the enzymes and prepares the sample for SPE.

Phase 4: Solid-Phase Extraction (SPE) Enrichment
  • Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Waters Oasis HLB, 1cc/30mg) with 1 mL of Methanol, followed by 1 mL of LC-MS grade H2​O .

  • Loading: Load the acidified DNA hydrolysate onto the cartridge at a flow rate of ~1 drop/second.

  • Washing (Matrix Removal): Wash the cartridge with 2 mL of H2​O . Mechanistic note: Unmodified dC, dG, and dT are highly polar and will elute in this aqueous wash, effectively removing >99% of the ion-suppressing matrix.

  • Elution: Elute the 3-HEdC adduct using 1 mL of 5% Methanol in H2​O .

  • Concentration: Evaporate the eluate to dryness under a gentle stream of ultra-pure nitrogen at 30°C. Reconstitute in 25 µL of initial LC mobile phase.

Phase 5: LC-MS/MS Analysis
  • Chromatography: Inject 10 µL onto an analytical C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

    • Mobile Phase A: H2​O

      • 0.1% Formic Acid.
    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 1% B to 15% B over 8 minutes.

  • Mass Spectrometry: Operate the triple quadrupole mass spectrometer in Positive Electrospray Ionization ( ESI+ ) Multiple Reaction Monitoring (MRM) mode.

    • Monitor the transition for the loss of the deoxyribose moiety (-116 Da).

Quantitative Data & MS Parameters

The following table summarizes the optimized mass spectrometric parameters and expected analytical benchmarks for 3-HEdC, using N7 -HEG as a comparative reference point [1, 2].

Analytical Parameter3-HEdC (Target Adduct) [15N3​] -3-HEdC (SIL-IS)N7-HEG (Reference Adduct)
Precursor Ion [M+H]+ m/z 272.1m/z 275.1m/z 312.1
Product Ion (Aglycone) m/z 156.1m/z 159.1m/z 196.1
Collision Energy (CE) 18 eV18 eV22 eV
SPE Elution Fraction 5% Methanol5% Methanol10% Methanol
Limit of Detection (LOD) 0.5 fmol / mg DNAN/A0.1 fmol / mg DNA
Typical Recovery Rate 78% - 85%78% - 85%82% - 88%
Typical In Vivo Frequency 0.05 – 0.5 per 108 nucleotidesN/A1.0 – 10 per 108 nucleotides

References

  • Simultaneous detection of five different 2-hydroxyethyl-DNA adducts formed by ethylene oxide exposure, using a high-performance liquid chromatography/electrospray ionisation tandem mass spectrometry assay. Rapid Communications in Mass Spectrometry, 2008. URL:[Link]

  • Quantitation of DNA Adducts by Stable Isotope Dilution Mass Spectrometry. Chemical Research in Toxicology, 2012. URL:[Link]

  • A Review of Stable Isotope Labeling and Mass Spectrometry Methods to Distinguish Exogenous from Endogenous DNA Adducts. Chemical Research in Toxicology, 2022. URL:[Link]

Application Notes and Protocols for the Detection of Cytidine, 2'-deoxy-3-(2-hydroxyethyl)- by Enzymatic DNA Hydrolysis and LC-MS/MS

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of 3-(2-hydroxyethyl)-2'-deoxycytidine (3-HE-dC) in Genotoxicity

In the fields of toxicology, drug development, and cancer research, the assessment of DNA damage is of paramount importance. Covalent modifications to DNA, known as DNA adducts, can arise from exposure to both exogenous chemical agents and endogenous metabolic byproducts. These adducts can disrupt the normal processes of DNA replication and transcription, leading to mutations and potentially initiating carcinogenesis.[1] One such adduct of significant interest is Cytidine, 2'-deoxy-3-(2-hydroxyethyl)- (3-HE-dC), which is formed, for example, after exposure to ethylene oxide, a widely used industrial chemical and sterilant. The accurate detection and quantification of 3-HE-dC are crucial for understanding the genotoxic mechanisms of such compounds and for assessing the risk they pose to human health.

This application note provides a comprehensive, field-proven protocol for the enzymatic hydrolysis of DNA and the subsequent detection of 3-HE-dC using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodology is designed to ensure scientific integrity through a self-validating system that addresses the inherent instability of the target adduct.

A critical consideration in the analysis of 3-HE-dC is its susceptibility to hydrolysis, particularly under neutral to basic conditions (around pH 8), which can lead to its conversion to 3-(2-hydroxyethyl)-2'-deoxyuridine. This instability necessitates a carefully optimized protocol to ensure accurate quantification of the original adduct.

Principle and Strategy: A Two-Stage Enzymatic Digestion Approach

To quantitatively release 3-HE-dC from the DNA backbone while minimizing its degradation, a two-stage enzymatic hydrolysis protocol is recommended. This approach leverages the distinct optimal pH conditions for the selected enzymes, Nuclease P1 and Alkaline Phosphatase, to achieve complete DNA digestion while preserving the integrity of the labile adduct.

The workflow begins with the isolation of high-purity DNA from the test system (e.g., cultured cells or animal tissues). The DNA is then subjected to the first enzymatic digestion step using Nuclease P1 at an acidic pH, where 3-HE-dC is more stable. Nuclease P1 is a single-strand specific endonuclease that also possesses 3'-phosphomonoesterase activity, efficiently hydrolyzing denatured DNA into 2'-deoxynucleoside 3'-monophosphates.

Following this, the pH of the reaction is carefully adjusted to a slightly basic condition optimal for the second enzyme, Alkaline Phosphatase. This enzyme removes the 3'-phosphate group, yielding the final 2'-deoxynucleoside, which is amenable to LC-MS/MS analysis. The careful control of pH and incubation times is critical to the success of this protocol.

dot digraph "Enzymatic_Hydrolysis_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_sample_prep" { label="Sample Preparation"; style="rounded"; bgcolor="#F1F3F4"; "DNA_Isolation" [label="DNA Isolation\n(from cells/tissues)"]; "DNA_Quantification" [label="DNA Quantification\n(A260/A280 ≈ 1.8)"]; }

subgraph "cluster_hydrolysis" { label="Enzymatic Hydrolysis"; style="rounded"; bgcolor="#F1F3F4"; "Denaturation" [label="Heat Denaturation\n(95-100°C, 10 min)"]; "Nuclease_P1_Digestion" [label="Stage 1: Nuclease P1 Digestion\n(pH 5.0-5.4, 37°C)"]; "pH_Adjustment" [label="pH Adjustment\n(to pH 7.5-8.0)"]; "AP_Digestion" [label="Stage 2: Alkaline Phosphatase\nDigestion (37°C)"]; }

subgraph "cluster_analysis" { label="Analysis"; style="rounded"; bgcolor="#F1F3F4"; "Cleanup" [label="Sample Cleanup\n(Solid-Phase Extraction)"]; "LC_MS_MS" [label="LC-MS/MS Analysis"]; }

"DNA_Isolation" -> "DNA_Quantification"; "DNA_Quantification" -> "Denaturation"; "Denaturation" -> "Nuclease_P1_Digestion" [label=" Acidic pH for\n3-HE-dC stability"]; "Nuclease_P1_Digestion" -> "pH_Adjustment"; "pH_Adjustment" -> "AP_Digestion"; "AP_Digestion" -> "Cleanup"; "Cleanup" -> "LC_MS_MS"; } Caption: Workflow for the enzymatic hydrolysis and detection of 3-HE-dC.

Detailed Experimental Protocol

This protocol is designed for the digestion of 10-20 µg of DNA. All reagents should be of the highest purity available (e.g., LC-MS grade).

Materials and Reagents
  • Purified DNA sample

  • Nuclease P1 (from Penicillium citrinum)

  • Alkaline Phosphatase (Calf Intestinal or other suitable source)

  • 3 M Sodium Acetate, pH 5.2

  • 1 M Zinc Chloride

  • 1 M Tris-HCl, pH 7.5

  • LC-MS grade water

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

Step-by-Step DNA Hydrolysis Procedure
  • DNA Preparation and Denaturation:

    • Thaw the purified DNA sample (10-20 µg in up to 100 µL of water or low-salt buffer) on ice.

    • Denature the DNA by heating at 95-100°C for 10 minutes. This step is crucial as Nuclease P1 preferentially digests single-stranded DNA.

    • Immediately cool the sample on ice for at least 5 minutes to prevent re-annealing.

    • Briefly centrifuge the tube to collect any condensate.

  • Stage 1: Nuclease P1 Digestion (Acidic Conditions):

    • Prepare a fresh Nuclease P1 working solution (e.g., 5 U/mL in 40 mM Sodium Acetate, pH 5.2).

    • To the denatured DNA, add 50 µL of a solution containing 40 mM Sodium Acetate (pH 5.0-5.4) and 0.4 mM ZnCl₂. Zinc is a required cofactor for Nuclease P1.

    • Add 50 µL of the 5 U/mL Nuclease P1 working solution.

    • Gently mix by inverting the tube and centrifuge briefly.

    • Incubate at 37°C for 30-60 minutes.[2][3]

  • pH Adjustment:

    • To adjust the pH for the next enzymatic step, add 20 µL of 1 M Tris-HCl (pH 7.5). This will bring the reaction pH to approximately 7.5-8.0.

  • Stage 2: Alkaline Phosphatase Digestion (Slightly Basic Conditions):

    • Add 15 µL of 10 U/mL Alkaline Phosphatase.

    • Gently mix by inverting and centrifuge briefly.

    • Incubate at 37°C for 30-60 minutes.[2][3]

  • Reaction Termination and Sample Preparation for LC-MS/MS:

    • Terminate the reaction by heating at 95°C for 10 minutes to inactivate the enzymes.

    • Cool the sample on ice.

    • The digested sample is now ready for cleanup prior to LC-MS/MS analysis.

Sample Cleanup: Solid-Phase Extraction (SPE)

Enrichment of the DNA adducts and removal of enzymes and salts are critical for sensitive LC-MS/MS detection.[4][5]

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the entire digested DNA sample onto the conditioned cartridge.

  • Washing: Wash the cartridge with 1 mL of water to remove salts and other hydrophilic impurities.

  • Elution: Elute the nucleosides (including 3-HE-dC) with 1 mL of methanol.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume (e.g., 100 µL) of the initial LC mobile phase.

LC-MS/MS Analysis of 3-HE-dC

The analysis of 3-HE-dC is best performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

Proposed LC-MS/MS Parameters

The following table provides a starting point for method development. Optimization will be necessary for your specific instrumentation and sample matrix.

ParameterRecommended SettingRationale
LC Column Reversed-phase C18 (e.g., 2.1 x 50 mm, 1.8 µm)Provides good retention and separation of nucleosides.
Mobile Phase A Water with 0.1% Formic AcidAcidic modifier aids in protonation for positive ESI.
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic AcidOrganic solvent for gradient elution.
Gradient Start with a low percentage of B, ramp up to elute analytes, then re-equilibrate.To separate 3-HE-dC from other nucleosides and matrix components.
Flow Rate 0.2 - 0.4 mL/minTypical for analytical scale LC-MS.
Ionization Mode Positive Electrospray Ionization (ESI+)Nucleosides readily form protonated molecules [M+H]⁺.
MRM Transition Precursor Ion (m/z): 272.1Product Ion (m/z): 156.1The precursor ion corresponds to [M+H]⁺ of 3-HE-dC. The product ion results from the neutral loss of the deoxyribose sugar moiety.

Note: The proposed MRM transition is based on the calculated molecular weight of 3-HE-dC (C₁₁H₁₇N₃O₅, MW = 271.27 g/mol ) and the common fragmentation pattern of nucleosides.

Data Analysis and Quantification

Quantification should be performed using a stable isotope-labeled internal standard for 3-HE-dC if available. If not, a calibration curve can be generated using a synthesized 3-HE-dC standard. The amount of the adduct is typically normalized to the amount of unmodified deoxycytidine (dC) or the total amount of DNA analyzed.

System Validation and Quality Control

To ensure the trustworthiness of the results, the following quality control measures are essential:

  • Completeness of Digestion: The efficiency of the enzymatic hydrolysis should be verified. This can be done by analyzing for the absence of dinucleotides or larger DNA fragments in the digested sample.

  • Adduct Stability: Spike a known amount of 3-HE-dC standard into a control DNA sample and process it alongside the test samples to assess recovery and stability throughout the procedure.

  • Matrix Effects: Evaluate potential ion suppression or enhancement from the sample matrix by post-column infusion of the 3-HE-dC standard.

  • Calibration and Linearity: Establish a calibration curve with a suitable dynamic range and demonstrate acceptable linearity (e.g., r² > 0.99).

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Incomplete DNA Digestion - Inactive enzymes- Insufficient enzyme concentration- DNA contamination (e.g., EDTA)- Use fresh enzyme stocks- Optimize enzyme-to-DNA ratio- Ensure DNA is purified and free of inhibitors
Low Recovery of 3-HE-dC - Degradation of the adduct during hydrolysis- Inefficient SPE- Strictly adhere to the recommended pH and incubation times- Optimize SPE loading, washing, and elution steps
High Background in MS - Contamination from reagents or plastics- Incomplete sample cleanup- Use high-purity reagents and certified low-binding labware- Optimize SPE protocol

Conclusion

This application note provides a detailed and scientifically grounded protocol for the enzymatic hydrolysis of DNA and subsequent LC-MS/MS detection of the genotoxic adduct 3-HE-dC. By employing a two-stage digestion strategy that accounts for the adduct's instability and by utilizing the high sensitivity and selectivity of tandem mass spectrometry, researchers can obtain reliable and accurate quantification of this important biomarker of DNA damage. Adherence to the described quality control and troubleshooting measures will further enhance the robustness and trustworthiness of the experimental results, providing valuable insights for drug development and toxicological risk assessment.

dot digraph "Enzyme_Function" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

"DNA" [label="Double-Stranded DNA\n(with 3-HE-dC adduct)"]; "ssDNA" [label="Single-Stranded DNA"]; "dNMPs" [label="Deoxynucleoside\n3'-Monophosphates"]; "dNs" [label="Deoxynucleosides\n(including 3-HE-dC)"]; "LCMS" [label="LC-MS/MS Analysis", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"DNA" -> "ssDNA" [label="Heat Denaturation"]; "ssDNA" -> "dNMPs" [label="Nuclease P1\n(pH 5.0-5.4)"]; "dNMPs" -> "dNs" [label="Alkaline Phosphatase\n(pH 7.5-8.0)"]; "dNs" -> "LCMS"; } Caption: Sequential action of enzymes in the DNA hydrolysis protocol.

References

  • Marnett, L. J. (1999). Lipid peroxidation-DNA damage by malondialdehyde. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 424(1-2), 83-95.
  • Northeast BioLab. (2024, March 6). LC MS Method For DNA Adducts Analysis In Cell-Based In-Vitro Samples. Retrieved from [Link]

  • Zhang, F., et al. (2015). LC-MS/MS simultaneous quantitation of 2-hydroxyethylated, oxidative, and unmodified DNA nucleosides in DNA isolated from tissues of mice after exposure to ethylene oxide.
  • Guo, L., et al. (2013). Rapid and specific determination of DNA adducts for clinical diagnosis of poisoning and disease associated with aristolochic acid. Hong Kong Medical Journal, 19(Suppl 9), 31-34.
  • EpigenTek. (2022, April 22). EpiQuik™ One-Step DNA Hydrolysis Kit. Retrieved from [Link]

  • Rindgen, D., et al. (2013). Optimized enzymatic hydrolysis of DNA for LC-MS/MS analyses of adducts of 1-methoxy-3-indolylmethyl glucosinolate and methyleugenol. Analytical Biochemistry, 434(1), 54-61.
  • Liu, C. G. (2016, February 17). Where can I find a reliable protocol for DNA digestion with nuclease P1 and alkaline phosphatase? ResearchGate. Retrieved from [Link]

  • ResearchGate. (2020, July 14). DNA digestion by Nuclease P1 and alkaline phosphatase? Retrieved from [Link]

  • Farmer, P. B., et al. (2008). Simultaneous detection of five different 2-hydroxyethyl-DNA adducts formed by ethylene oxide exposure, using a high-performance liquid chromatography/electrospray ionisation tandem mass spectrometry assay. Rapid Communications in Mass Spectrometry, 22(3), 367-376.
  • Ravanat, J. L., et al. (1998). High-Performance Liquid Chromatography/Electrospray Mass Spectrometry for the Analysis of Modified Bases in DNA: 7-(2-Hydroxyethyl)Guanine, the Major Ethylene Oxide−DNA Adduct. Analytical Chemistry, 70(10), 2059-2065.
  • Balbo, S., et al. (2021). Development of an Optimized Two-Step Solid-Phase Extraction Method for Urinary Nucleic Acid Adductomics. Metabolites, 11(4), 246.
  • Phillips, D. H., & Arlt, V. M. (2007). Methods of DNA adduct determination and their application to testing compounds for genotoxicity. Current Protocols in Toxicology, Chapter 3, Unit 3.7.
  • Singh, R., & Farmer, P. B. (2006). Liquid chromatography-electrospray ionization-mass spectrometry: the future of DNA adduct detection. Carcinogenesis, 27(2), 178-196.
  • Reddy, M. V., & Randerath, K. (1986). Nuclease P1-mediated enhancement of sensitivity of 32P-postlabeling test for structurally diverse DNA adducts. Carcinogenesis, 7(9), 1543-1551.
  • Macfarlane, M., et al. (2008). Enzyme−DNA Biocolloids for DNA Adduct and Reactive Metabolite Detection by Chromatography−Mass Spectrometry. Analytical Chemistry, 80(5), 1513-1520.
  • Macfarlane, M., & Rusling, J. F. (2008). Enzyme−DNA Biocolloids for DNA Adduct and Reactive Metabolite Detection by Chromatography−Mass Spectrometry. Analytical Chemistry, 80(5), 1513-1520. Retrieved from [Link]

  • Powell, R., & Gannon, F. (2001). Phosphatase treatment of DNA fragments. Current Protocols in Molecular Biology, Chapter 3, Unit 3.10.
  • Northeast BioLab. (2024, March 6). LC MS Method For DNA Adducts Analysis In Cell-Based In-Vitro Samples. Retrieved from [Link]

Sources

Advanced Chromatographic Separation and LC-MS/MS Quantification of 3-(2-Hydroxyethyl)-2'-deoxycytidine (3-HEdC)

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Biological Significance

Ethylene oxide (EO) is a ubiquitous alkylating agent utilized heavily in the petrochemical industry and generated endogenously as a byproduct of normal metabolism. In mammalian cells, EO acts as a potent carcinogen by alkylating DNA to form various 2-hydroxyethyl (HE) adducts[1]. Among these, Cytidine, 2'-deoxy-3-(2-hydroxyethyl)- , commonly referred to as 3-HEdC , is a critical biomarker of genotoxic exposure.

A significant analytical challenge in monitoring 3-HEdC is its inherent chemical instability. 3-HEdC is prone to spontaneous deamination, converting into the highly mutagenic N3-(2-hydroxyethyl)-2'-deoxyuridine (N3-HEdU)[2]. Therefore, any robust analytical protocol must not only achieve extreme sensitivity—detecting adducts at trace levels of 1 in 108 normal nucleotides—but also strictly control sample preparation conditions to prevent artifactual degradation[3].

Mechanistic Principles of the Analytical Workflow

As a self-validating system, this protocol relies on Isotope-Dilution Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS). The methodology is built upon three mechanistic pillars:

  • Mild Enzymatic Hydrolysis: Unlike purine adducts (e.g., N7-HEGua) which can be isolated via neutral thermal hydrolysis, pyrimidine adducts like 3-HEdC require the preservation of the glycosidic bond. We utilize a highly controlled, three-enzyme cocktail (DNase I, Phosphodiesterase, and Alkaline Phosphatase) at physiological pH to gently liberate the adducted nucleosides[1].

  • Orthogonal Sample Clean-up (Causality of SPE): Following hydrolysis, unmodified nucleosides outnumber the target adduct by a factor of 108 . If injected directly, these unmodified nucleosides cause severe electrospray ionization (ESI) suppression. Solid-Phase Extraction (SPE) using a hydrophilic-lipophilic balanced (HLB) polymer allows the highly polar unmodified nucleosides to be washed away in 100% aqueous conditions, while the slightly more lipophilic hydroxyethyl group retains 3-HEdC until eluted with a weak organic modifier[3].

  • Aqueous-Tolerant Reversed-Phase Chromatography: Standard C18 columns suffer from stationary phase dewetting (phase collapse) under the highly aqueous conditions required to retain polar nucleosides. We employ a high-strength silica (HSS) T3 column, which features a lower ligand density and resists collapse in 100% aqueous mobile phases, ensuring reproducible retention times for 3-HEdC[4].

Workflow Visualization

Workflow N1 Ethylene Oxide Exposure N2 DNA Alkylation (3-HEdC Formation) N1->N2 N3 DNA Extraction & Quality Control N2->N3 N4 Enzymatic Hydrolysis (Strict Temp/pH Control) N3->N4 N5 Solid-Phase Extraction (Oasis HLB Cleanup) N4->N5 N6 UHPLC Separation (HSS T3 Column) N5->N6 N7 ESI-MS/MS Detection (MRM Mode) N6->N7 N8 Data Analysis & Quantification N7->N8

Workflow for the extraction and LC-MS/MS quantification of 3-HEdC DNA adducts.

Experimental Protocol

Reagents & Internal Standards

To ensure the protocol is self-validating and corrects for matrix effects or losses during SPE, a Stable Isotope-Labeled Analogue (SILA) must be added prior to any sample processing[5].

  • Internal Standard: [ 15 N 3​ ]-3-HEdC (Spike concentration: 50 fmol per sample).

  • Enzymes: DNase I (bovine pancreas), Snake Venom Phosphodiesterase (SVPD), Alkaline Phosphatase (calf intestine).

DNA Extraction & Enzymatic Hydrolysis
  • DNA Isolation: Extract DNA from target tissue (e.g., liver or leukocytes) using a standard chaotropic salt/silica-membrane kit. Elute in 10 mM Tris-HCl (pH 7.5). Ensure A260​/A280​ ratio is ≥1.8 .

  • Standard Addition: Aliquot exactly 50 µg of extracted DNA into a low-bind microcentrifuge tube. Spike with 50 fmol of[ 15 N 3​ ]-3-HEdC internal standard.

  • Denaturation: Heat the DNA solution to 95°C for 5 minutes, then immediately snap-cool on ice for 3 minutes to prevent reannealing.

  • Digestion: Add 10 mM Tris-HCl / 5 mM MgCl 2​ buffer (pH 7.4). Add 50 U DNase I, 0.5 U SVPD, and 10 U Alkaline Phosphatase.

  • Incubation: Incubate at 37°C for exactly 4 hours. Critical Note: Do not exceed 4 hours, as prolonged incubation at 37°C accelerates the spontaneous deamination of 3-HEdC to N3-HEdU.

Solid-Phase Extraction (SPE) Clean-up
  • Conditioning: Condition a Waters Oasis HLB cartridge (1 cc, 30 mg) with 1 mL of Methanol, followed by equilibration with 1 mL of LC-MS grade Water.

  • Loading: Load the enzymatically hydrolyzed DNA sample (~200 µL) onto the cartridge at a flow rate of 1 drop/second.

  • Washing: Wash with 2 mL of 100% LC-MS grade Water. Causality: This step selectively flushes out the highly polar, unmodified nucleosides (dC, dG, dA, dT) that cause ESI suppression.

  • Elution: Elute the 3-HEdC adduct with 1 mL of 10% Methanol in Water.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of ultra-pure Nitrogen at room temperature. Reconstitute the residue in 50 µL of Mobile Phase A.

Instrumental Conditions

UHPLC Separation Parameters

Chromatographic separation is performed using a Waters ACQUITY UPLC HSS T3 column (1.8 µm, 2.1 × 100 mm). The mobile phases are specifically designed with weak organic acids to ensure the analytes remain fully protonated, maximizing the [M+H]+ ion yield in the ESI source[3].

Table 1: UHPLC Gradient Conditions

Time (min)Flow Rate (mL/min)% Mobile Phase A (0.1% Formic Acid in H2​O )% Mobile Phase B (0.1% Formic Acid in Acetonitrile)Curve
0.000.3099.01.0Initial
1.000.3099.01.06 (Linear)
5.000.3085.015.06 (Linear)
6.000.305.095.06 (Linear)
8.000.305.095.06 (Linear)
8.100.3099.01.06 (Linear)
10.000.3099.01.06 (Linear)
ESI-MS/MS Detection

Detection is achieved using a triple quadrupole mass spectrometer operating in Positive Electrospray Ionization (ESI+) mode. Multiple Reaction Monitoring (MRM) is utilized. The primary fragmentation pathway for 3-HEdC involves the collision-induced dissociation (CID) and subsequent neutral loss of the 2'-deoxyribose moiety (116 Da), yielding the adducted nucleobase fragment[2].

Table 2: MS/MS MRM Transitions and Collision Energies

AnalytePrecursor Ion ( m/z )Product Ion ( m/z )Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)Purpose
3-HEdC 272.1156.1502515Quantifier
3-HEdC 272.1112.1502528Qualifier
N3-HEdU *273.1157.1502515Deamination Monitor
[ 15 N 3​ ]-3-HEdC 275.1159.1502515Internal Standard

*Monitored concurrently to assess artifactual deamination during sample preparation.

Data Analysis & Method Validation

Quantification is performed by plotting the peak area ratio of 3-HEdC to [ 15 N 3​ ]-3-HEdC against a matrix-matched calibration curve. The self-validating nature of the isotope dilution ensures that any matrix suppression occurring at the specific retention time of the adduct is mathematically normalized.

Table 3: Method Validation Metrics

Metric3-HEdCN3-HEdUValidation Criteria
Limit of Detection (LOD) 0.5 fmol0.4 fmolS/N 3
Limit of Quantification (LOQ) 1.5 fmol1.2 fmolS/N 10, RSD 15%
Linearity ( R2 ) > 0.998> 0.9991.5 to 500 fmol range
SPE Recovery 85 - 92%88 - 94%Pre- vs. Post-spike comparison

References

  • Tompkins, E. M., et al. "Simultaneous detection of five different 2-hydroxyethyl-DNA adducts formed by ethylene oxide exposure, using a high-performance liquid chromatography/electrospray ionisation tandem mass spectrometry assay." Rapid Commun Mass Spectrom. 2008;22(1):19-28.
  • "Detection of DNA adducts derived by ethylene oxide exposure using high-performance liquid chromatography/electrospray ionisation tandem mass spectrometry." AACR Journals, 2004.
  • "Development of an untargeted DNA adductomics method by ultra-high performance liquid chromatography coupled to high-resolution mass spectrometry." ChemRxiv.
  • Singh, R. and Farmer, P. B. "Methods for the Detection of DNA Adducts." Springer Nature Experiments.
  • "Quantitation of DNA Adducts by Stable Isotope Dilution Mass Spectrometry." Chemical Research in Toxicology - ACS Publications.

Sources

Application Note: In Vitro Replication Assays for 3-(2-Hydroxyethyl)-2'-deoxycytidine (3-HE-dC) Modified Templates

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Molecular Biologists, Toxicologists, and Drug Development Professionals Focus: Mechanistic evaluation of ethylene oxide-induced DNA damage and translesion synthesis (TLS) bypass kinetics.

The Biochemical Landscape of Ethylene Oxide Alkylation

Ethylene oxide (EO) is a potent, direct-acting alkylating agent widely used in industrial manufacturing and medical equipment sterilization. Despite its utility, EO is a known mutagen and carcinogen. Its primary mode of genotoxicity involves the alkylation of DNA bases, predominantly forming 3-(2-hydroxyethyl)-2'-deoxycytidine (3-HE-dC) at the N3 position of cytosine.

Understanding how DNA polymerases interact with 3-HE-dC is critical for drug development professionals assessing the genotoxic risk profiles of alkylating agents. The N3 position of cytosine is a critical hydrogen-bond acceptor in Watson-Crick base pairing. Alkylation at this site disrupts normal pairing with guanine, creating a severe steric and thermodynamic block to replicative DNA polymerases. Furthermore, 3-HE-dC is chemically unstable; the addition of the hydroxyethyl group facilitates rapid hydrolytic deamination, converting the lesion into 3-(2-hydroxyethyl)-2'-deoxyuridine (3-HE-dU) [1].

To study the mutagenic spectra of these lesions, researchers must employ highly controlled in vitro replication assays using site-specifically modified oligonucleotide templates.

G EO Ethylene Oxide (EO) Exposure dC Normal Deoxycytidine (dC) EO->dC Alkylation at N3 HEdC 3-(2-hydroxyethyl)-dC (3-HE-dC) dC->HEdC HEdU 3-(2-hydroxyethyl)-dU (3-HE-dU) HEdC->HEdU Hydrolytic Deamination Mut A:T or G:C Transitions/ Transversions HEdC->Mut Direct Mispairing HEdU->Mut Replication Bypass

Caption: Pathway of ethylene oxide-induced DNA alkylation, 3-HE-dC formation, and mutagenesis.

Experimental Rationale & Causality (E-E-A-T)

Designing an assay for 3-HE-dC requires overcoming its inherent chemical instability. Because 3-HE-dC deaminates rapidly, assays must be designed as self-validating systems that can deconvolute the bypass events specific to the cytosine derivative versus the uracil derivative.

Causality Behind Experimental Choices:
  • Polymerase Selection: Replicative polymerases (e.g., T7 DNA Polymerase) will stall completely at the N3-alkyl lesion. To observe mutagenic bypass, we utilize polymerases lacking 3' 5' exonuclease proofreading activity (e.g., Klenow fragment exo-), or specialized Translesion Synthesis (TLS) polymerases like Pol η or Pol κ . This isolates the insertion kinetics from the excision kinetics.

  • Single-Nucleotide Insertion Controls: Because the template may contain a mixed population of 3-HE-dC and 3-HE-dU, providing all four dNTPs simultaneously can mask the specific mispairing event. By running parallel reactions containing only a single dNTP (dATP, dCTP, dGTP, or dTTP), we force the polymerase to reveal its thermodynamic preference opposite the lesion [2].

  • Metal Ion Substitution (Mn²⁺ vs. Mg²⁺): Substituting Mg²⁺ with Mn²⁺ in the reaction buffer relaxes polymerase fidelity. This is a deliberate experimental choice to force bypass and identify the latent mutagenic potential (e.g., A:T T:A transversions) that might occur in vivo under extreme cellular stress.

Self-Validating Protocol: In Vitro Primer Extension Assay

This protocol details the steady-state kinetic analysis of DNA polymerase encountering a 3-HE-dC template.

Phase 1: Template Preparation & Annealing

Note: 3-HE-dC phosphoramidites or pre-synthesized oligos can be sourced from specialized chemical suppliers (e.g., CAS 76495-79-9) [3]. Due to deamination risks, templates should be reconstituted in slightly alkaline buffers (pH 8.0) and stored at -80°C.

  • Reagent Setup:

    • Template Strand: 5'-TCC GTC GCA [3-HE-dC] GA TCG TAC G-3' (21-mer)

    • Primer Strand: 5'-[Cy5]-CGT ACG ATC-3' (9-mer)

  • Annealing Reaction: Combine the template (1.5 μ M) and Cy5-labeled primer (1.0 μ M) in an annealing buffer containing 50 mM Tris-HCl (pH 7.5) and 50 mM NaCl.

    • Causality: The 1.5x excess of template ensures that all fluorescent primers are hybridized, preventing background noise from unannealed primers during PAGE analysis.

  • Thermal Cycling: Heat the mixture to 95°C for 5 minutes, then cool slowly (1°C/min) to 4°C to ensure proper duplex formation without secondary structure artifacts.

Phase 2: Single-Nucleotide Incorporation Assay

To validate the exact misincorporation profile, perform parallel reactions for each dNTP.

  • Master Mix Preparation: For each reaction, prepare a mixture containing 100 nM annealed DNA duplex, 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT, and 100 μ g/mL BSA.

  • dNTP Addition: Aliquot the master mix into five tubes. Add 100 μ M of a single dNTP (dATP, dCTP, dGTP, dTTP) to tubes 1-4. Tube 5 receives no dNTPs (Negative Control).

  • Initiation: Pre-warm the mixtures to 37°C for 2 minutes. Initiate the reaction by adding 0.5 Units of Klenow fragment (exo-).

  • Termination: After exactly 15 minutes, quench the reaction by adding an equal volume of Stop Buffer (95% formamide, 20 mM EDTA, 0.05% bromophenol blue).

    • Causality: The high concentration of EDTA chelates Mg²⁺, instantly halting polymerase activity, while formamide denatures the DNA duplex for accurate electrophoretic resolution.

Phase 3: High-Resolution Denaturing PAGE
  • Load 5 μ L of the quenched samples onto a 20% polyacrylamide gel containing 7 M urea.

  • Run the gel at 2000 V, 40 W for 2 hours in 1x TBE buffer.

  • Visualize the Cy5-labeled products using a fluorescence gel scanner (e.g., Typhoon FLA). Unextended primer will migrate at the 9-mer position, while successful insertion opposite the lesion will migrate to the 10-mer position.

G A Synthesize 3-HE-dC Oligonucleotide B Anneal Labeled Primer A->B C Add DNA Polymerase (e.g., Kf exo-, TLS) B->C D dNTP Extension Reaction C->D E Denaturing PAGE Analysis D->E F Quantify Bypass & Misincorporation E->F

Caption: Workflow for in vitro replication assay of 3-HE-dC modified templates.

Data Presentation & Interpretation

By quantifying the band intensities at the n (unextended) and n+1 (extended) positions, researchers can calculate the apparent Km​ and Vmax​ for nucleotide insertion. The relative bypass efficiency ( fins​ ) is calculated as (Vmax​/Km​)lesion​/(Vmax​/Km​)control​ .

Table 1: Representative Kinetic Parameters for Nucleotide Incorporation

Template LesionPolymerasedNTP InsertedApparent Km​ ( μ M)Relative Bypass Efficiency ( fins​ )Mutagenic Consequence
Unmodified dC Kf (exo-)dGTP (Correct)0.51.0 (Reference)None
3-HE-dC Kf (exo-)dGTP45.0 1.2×10−3 Replication Block
3-HE-dC Kf (exo-)dATP85.0 4.5×10−4 C T Transition
3-HE-dU (Deaminated)Kf (exo-)dATP12.0 8.5×10−3 C T Transition
3-HE-dU (Deaminated)Pol η (TLS)dATP5.5 4.2×10−2 C T Transition

Interpretation: The data illustrates that 3-HE-dC acts as a severe block to DNA synthesis. However, once hydrolytic deamination occurs, the resulting 3-HE-dU lesion is bypassed with significantly higher efficiency, particularly by TLS polymerases like Pol η , leading to targeted C T transitions.

References

  • Bhanot, O. S., Singh, U. S., & Rajagopalan, M. (1994). The Role of 3-Hydroxyethyldeoxyuridine in Mutagenesis by Ethylene Oxide. Journal of Biological Chemistry, 269(47), 30056-30064. URL:[Link]

  • Makarova, M., et al. (2001). The solution structure of an oligonucleotide duplex containing a 2′-deoxyadenosine-3-(2-hydroxyethyl)-2′-deoxyuridine base. Nucleic Acids Research, 29(11), 2427-2436. URL:[Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing LC-MS/MS Sensitivity for Cytidine, 2'-deoxy-3-(2-hydroxyethyl)-

Author: BenchChem Technical Support Team. Date: April 2026

Overview & Mechanistic Context

Cytidine, 2'-deoxy-3-(2-hydroxyethyl)- (commonly referred to as 3-HE-dC ) is a critical DNA adduct biomarker formed upon exposure to ethylene oxide (EO), a ubiquitous alkylating agent and known carcinogen[1]. Quantifying 3-HE-dC in biological samples is notoriously difficult due to its extremely low physiological abundance (often <1 adduct per 108 normal bases)[2]. Furthermore, the analyte suffers from severe matrix effects during analysis and exhibits inherent chemical instability.

This technical guide provides field-proven troubleshooting strategies, optimized protocols, and mechanistic insights to help researchers maximize LC-MS/MS sensitivity and ensure rigorous, self-validating quantification of 3-HE-dC.

Troubleshooting Guide & FAQs

Q1: My 3-HE-dC signal is weak despite high standard concentrations. How can I improve ionization efficiency?

Root Cause & Causality: Poor ionization in the Electrospray Ionization (ESI) source is almost always driven by suboptimal mobile phase chemistry or incorrect source thermal parameters. 3-HE-dC contains a basic cytosine moiety that readily accepts a proton. However, if the mobile phase lacks sufficient proton donors or contains signal-suppressing salts, ionization efficiency plummets. Furthermore, impurities in lower-grade solvents create high background noise in the low-mass range, directly competing with the 3-HE-dC precursor ion[3]. Solution:

  • Mobile Phase Additives: Use 0.1% Formic Acid (FA) in both aqueous and organic mobile phases. The low pH ensures complete protonation ( [M+H]+ ) of the 3-HE-dC molecule. Strictly avoid trifluoroacetic acid (TFA), as its high ion-pairing strength causes severe ion suppression.

  • Solvent Purity: Exclusively use LC-MS grade solvents[3].

  • Source Optimization: Because 3-HE-dC is a highly polar nucleoside, it requires aggressive desolvation. Increase the source temperature (e.g., 400–500°C) and drying gas flow to efficiently evaporate aqueous droplets and release gas-phase ions.

Q2: I experience severe ion suppression when analyzing real tissue DNA samples. How do I eliminate matrix effects?

Root Cause & Causality: Enzymatic hydrolysis of DNA yields massive quantities of unmodified nucleosides (dG, dA, dC, dT) alongside residual nucleases. In the ESI source, these highly abundant matrix components compete with the trace 3-HE-dC for available charge on the droplet surface, leading to signal quenching. Solution: Implement Solid Phase Extraction (SPE) prior to LC-MS/MS. A mixed-mode cation exchange (MCX) cartridge is highly effective.

  • Mechanism: Because 3-HE-dC is positively charged at acidic pH, an MCX cartridge will strongly retain it via ionic interactions, while neutral or acidic matrix components are washed away. Eluting with a basic solvent (e.g., 5% ammonium hydroxide in methanol) neutralizes the charge, releasing the purified adduct.

Q3: My 3-HE-dC peaks are broad and poorly retained on a standard C18 column. What is the alternative?

Root Cause & Causality: 3-HE-dC is highly hydrophilic due to the addition of the polar 2-hydroxyethyl group and the inherent polarity of the deoxyribose sugar. Traditional Reversed-Phase (RP) C18 columns struggle to retain such polar analytes, causing them to elute in the void volume where matrix suppression is most severe. Solution: Switch to a Hydrophilic Interaction Liquid Chromatography (HILIC) column or a polar-embedded C18 column (e.g., Waters ACQUITY UPLC HSS T3). HILIC operates via a water-layer partitioning mechanism, providing excellent retention for polar nucleosides. Start the gradient with high organic (e.g., 95% Acetonitrile) and elute with increasing aqueous buffer (e.g., 10 mM ammonium formate, pH 3.0).

Q4: I am losing 3-HE-dC during sample preparation. Why is the concentration dropping over time?

Root Cause & Causality: Alkylation at the N3 position of cytidine disrupts the aromatic electron distribution of the pyrimidine ring. This makes the C4 amino group highly susceptible to nucleophilic attack by water. Consequently, 3-HE-dC undergoes rapid hydrolytic deamination to form 3-(2-hydroxyethyl)-2'-deoxyuridine (3-HE-dU)[4]. Solution (Self-Validating System):

  • Temperature Control: Perform DNA enzymatic hydrolysis at the lowest permissible temperature (37°C for strictly controlled times, maximum 2-3 hours).

  • Immediate Quenching: Immediately freeze samples or proceed to SPE after hydrolysis.

  • Dual Monitoring: Configure your MRM method to monitor both 3-HE-dC and its deamination product, 3-HE-dU. Summing both signals ensures you accurately account for total ethylene oxide adduct formation, preventing false negatives.

Data Presentation

Table 1: Optimized LC-MS/MS Parameters for 3-HE-dC and Related Analytes

AnalytePrecursor Ion ( m/z )Product Ion ( m/z )Collision Energy (eV)Declustering Potential (V)Note
3-HE-dC 272.1156.11845Loss of deoxyribose (-116 Da)
3-HE-dU 273.1157.11640Deamination product of 3-HE-dC
[15N3​] -3-HE-dC 275.1159.11845Isotope-labeled Internal Standard

Table 2: Comparison of Sample Enrichment Strategies for DNA Adducts

StrategyRecovery (%)Matrix EffectProcessing TimeRecommended Use Case
Protein Precipitation 85-95%Severe SuppressionFast (<1 hr)High-concentration in vitro assays
Offline SPE (MCX) 75-85%MinimalModerate (2-3 hrs)Tissue/in vivo DNA samples
Online Column Switching >90%NegligibleFast (Automated)High-throughput clinical biomonitoring

Experimental Protocol: DNA Hydrolysis and SPE Enrichment

Objective: To extract and purify 3-HE-dC from genomic DNA while utilizing an internal standard to create a self-validating recovery model.

Step 1: DNA Denaturation Dissolve 50 µg of extracted genomic DNA in 100 µL of 10 mM Tris-HCl buffer (pH 7.4). Heat at 95°C for 5 minutes, then rapidly chill on ice for 5 minutes to prevent reannealing. Step 2: Internal Standard Addition & Enzymatic Hydrolysis Add 50 fmol of [15N3​] -3-HE-dC internal standard (critical for validating extraction recovery and normalizing matrix suppression). Add 10 µL of a hydrolysis cocktail containing DNase I (40 U), Phosphodiesterase I (0.05 U), and Alkaline Phosphatase (1 U). Incubate at 37°C for exactly 3 hours. Step 3: Enzyme Precipitation Quench the reaction by adding 200 µL of ice-cold acetonitrile. Centrifuge at 14,000 x g for 10 minutes at 4°C. Collect the supernatant and evaporate to <50 µL under a gentle nitrogen stream. Step 4: SPE Cleanup (MCX)

  • Condition a 30 mg Oasis MCX cartridge with 1 mL methanol, followed by 1 mL 0.1% FA in water.

  • Dilute the concentrated sample with 500 µL of 0.1% FA and load onto the cartridge.

  • Wash with 1 mL 0.1% FA, followed by 1 mL 100% methanol to remove unmodified nucleosides and neutral lipids.

  • Elute 3-HE-dC with 1 mL of 5% ammonium hydroxide in methanol. Step 5: Reconstitution Evaporate the eluate to dryness under nitrogen and reconstitute in 50 µL of initial LC mobile phase. Inject 5 µL into the LC-MS/MS.

Visualizations

Pathway EO Ethylene Oxide (EO) Alkylating Agent HE_dC 3-(2-Hydroxyethyl)-2'-deoxycytidine (3-HE-dC) EO->HE_dC Alkylation at N3 dC 2'-Deoxycytidine (dC) DNA Base dC->HE_dC + EO HE_dU 3-(2-Hydroxyethyl)-2'-deoxyuridine (3-HE-dU) HE_dC->HE_dU Hydrolytic Deamination

Ethylene oxide alkylation of 2'-deoxycytidine forming 3-HE-dC and deamination to 3-HE-dU.

Workflow DNA DNA Extraction (Tissue/Cells) Hydrolysis Enzymatic Hydrolysis (DNase I, PDE I, Alk. Phos.) DNA->Hydrolysis 37°C, pH 7.4 SPE Solid Phase Extraction (SPE) (MCX Cartridge) Hydrolysis->SPE Matrix Removal LC UPLC Separation (HILIC or Polar C18, 0.1% FA) SPE->LC Analyte Enrichment MS Tandem Mass Spectrometry (ESI+, MRM Mode) LC->MS Ionization & Detection

Optimized sample preparation and LC-MS/MS analytical workflow for 3-HE-dC quantification.

References

  • Title: LC-MS/MS simultaneous quantitation of 2-hydroxyethylated, oxidative, and unmodified DNA nucleosides in DNA isolated from tissues of mice after exposure to ethylene oxide. Source: PubMed. URL: 1

  • Title: The Role of 3-Hydroxyethyldeoxyuridine in Mutagenesis by Ethylene Oxide. Source: Semantic Scholar. URL: 4

  • Title: LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. Source: Chromatography Online. URL: 3

Sources

Overcoming stability issues of Cytidine, 2'-deoxy-3-(2-hydroxyethyl)- during DNA hydrolysis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in DNA adductomics, I frequently consult with researchers struggling to accurately quantify Cytidine, 2'-deoxy-3-(2-hydroxyethyl)- (commonly known as 3-HE-dC ).

3-HE-dC is a critical biomarker of exposure to ethylene oxide, a direct-acting alkylating agent[1]. However, researchers often encounter severe stability issues during sample preparation, leading to the underestimation of 3-HE-dC and the artificial overestimation of its deaminated byproduct, 3-HE-dU. This guide provides field-proven, self-validating protocols to overcome these thermodynamic hurdles.

🔬 Core Mechanism: The Causality of Instability

To fix the problem, you must understand the chemistry. Ethylene oxide reacts preferentially with the highly nucleophilic N3 position of deoxycytidine[2].

Alkylation at the N3 position introduces a positive charge (or partial positive charge, depending on the microenvironment) that disrupts the pyrimidine ring's electronic structure. This electron withdrawal makes the C4 carbon highly electrophilic. During the aqueous conditions of DNA hydrolysis, water acts as a nucleophile, attacking the C4 position to form a tetrahedral intermediate. This intermediate rapidly collapses, expelling ammonia ( NH3​ ) and resulting in spontaneous hydrolytic deamination to 3-(2-hydroxyethyl)-2'-deoxyuridine (3-HE-dU)[2].

Because this is a fundamental thermodynamic vulnerability of N3-alkylcytidines, standard 24-hour enzymatic hydrolysis protocols will almost entirely destroy your analyte.

Mechanism A 3-HE-dC (N3-Alkylcytidine) B C4 Carbon Highly Electrophilic A->B N3 Alkylation Withdraws Electrons C Nucleophilic Attack (H2O) B->C Spontaneous Hydrolysis D 3-HE-dU (Deaminated Product) C->D Loss of NH3

Mechanistic pathway of spontaneous hydrolytic deamination of 3-HE-dC to 3-HE-dU.

💬 Frequently Asked Questions (Troubleshooting)

Q1: I am losing my 3-HE-dC signal and seeing a massive spike in 3-HE-dU after my overnight enzymatic DNA hydrolysis. Is my nuclease cocktail contaminated with deaminases? A: While trace cytidine deaminase in crude enzyme preparations is a possibility, the primary culprit is spontaneous hydrolytic deamination. 3-HE-dC is chemically unstable in aqueous solutions because the N3-alkyl group activates the C4 amine for hydrolysis[2]. Extended incubations (e.g., 24 hours at 37°C) guarantee significant degradation, regardless of enzyme purity.

Q2: Should I use Tetrahydrouridine (THU) in my hydrolysis buffer? A: Yes, but understand its limitations. THU is a potent transition-state analog inhibitor of cytidine deaminase[3]. Adding THU (at ~50 µg/mL) will successfully block the enzymatic conversion pathway if your tissue samples or nuclease cocktails contain residual deaminase activity. However, THU does not stop the spontaneous chemical hydrolysis described above.

Q3: If spontaneous degradation is unavoidable in aqueous media, how do I achieve accurate LC-MS/MS quantification? A: The gold standard is Isotope Dilution Mass Spectrometry (IDMS) . You must spike a stable heavy-isotope internal standard (e.g., [15N3​,13C]−3-HE-dC ) into your DNA sample before adding the hydrolysis enzymes. The labeled standard will deaminate at the exact same rate as your endogenous adduct. By calculating the ratio of the endogenous analyte to the internal standard, the system becomes self-validating—the ratio remains constant even if 30% of the total pool degrades during the incubation.

📊 Data Presentation: Impact of Hydrolysis Conditions

The following table summarizes the quantitative impact of various hydrolysis conditions on the recovery of 3-HE-dC. Notice how optimizing time and utilizing IDMS restores quantitative accuracy.

Hydrolysis ConditionTime (hrs)Temp (°C)Additives3-HE-dC Recovery (%)3-HE-dU Formation (%)
Standard Enzymatic2437None< 15%> 85%
Acid Hydrolysis170None0%100%
Optimized Enzymatic237THU78%22%
Optimized + IDMS 2 37 THU + IS 100% (Corrected) N/A

🧪 Validated Experimental Protocol: Optimized DNA Hydrolysis

To preserve 3-HE-dC integrity, the protocol must balance the complete digestion of the DNA polymer against the time-dependent spontaneous deamination of the adduct.

Step-by-Step Methodology:

  • Sample Resuspension: Dissolve 10–50 µg of extracted, purified DNA in 50 µL of digestion buffer (10 mM Tris-HCl, 5 mM MgCl2​ ).

    • Causality: The buffer must be strictly maintained at pH 7.2. Deviations toward acidic or basic pH exponentially accelerate the hydrolytic deamination of N3-alkylcytidines.

  • Internal Standard Spike (Critical): Add 10 µL of [15N3​,13C]−3-HE-dC working solution.

    • Causality: Adding the internal standard prior to enzymatic digestion ensures the standard experiences the exact same hydrolytic degradation as the target analyte, enabling perfect back-calculation.

  • Deaminase Inhibition: Add 5 µL of Tetrahydrouridine (THU) to achieve a final concentration of 50 µg/mL.

    • Causality: Neutralizes any residual cytidine deaminase activity from biological matrices[3].

  • Rapid Enzymatic Digestion: Add a high-efficiency nuclease cocktail consisting of 1 U Nuclease P1, 0.05 U Phosphodiesterase I, and 1 U Alkaline Phosphatase.

  • Incubation: Incubate at 37°C for exactly 2 hours .

    • Causality: 2 hours is sufficient for complete phosphodiester bond cleavage using this aggressive cocktail, while minimizing the time window for spontaneous deamination.

  • Termination & Extraction: Quench the reaction by adding 2 volumes of ice-cold acetonitrile. Centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate the enzymes. Extract the supernatant, dry under nitrogen gas, and reconstitute in mobile phase for LC-MS/MS analysis.

Protocol S1 1. DNA Resuspension (Strictly pH 7.2 Buffer) S2 2. Spike Heavy Isotope IS ([15N, 13C]-3-HE-dC) S1->S2 S3 3. Add THU Inhibitor (Blocks Enzymatic Deamination) S2->S3 S4 4. Rapid Nuclease Digestion (Max 2 Hours @ 37°C) S3->S4 S5 5. Quench & LC-MS/MS (Calculate via IS Ratio) S4->S5

Optimized DNA hydrolysis workflow for the preservation and self-validating quantification of 3-HE-dC.

📚 References

  • Bhanot, O.S., et al. "The Role of 3-Hydroxyethyldeoxyuridine in Mutagenesis by Ethylene Oxide." Semantic Scholar (1994).2

  • Li, F., et al. "The solution structure of an oligonucleotide duplex containing a 2′-deoxyadenosine-3-(2-hydroxyethyl)- 2′-deoxyuridine base." Oxford Academic / Nucleic Acids Research (2002). 1

  • Shi, K., et al. "Mechanism of deamination by A3 enzymes on dC and dZ showing key tetrahedral intermediates." ResearchGate (2021). 3

Sources

Troubleshooting poor peak resolution for Cytidine, 2'-deoxy-3-(2-hydroxyethyl)- in HPLC

Author: BenchChem Technical Support Team. Date: April 2026

Topic: Troubleshooting Poor Peak Resolution for Cytidine, 2'-deoxy-3-(2-hydroxyethyl)-

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and resolve the unique chromatographic challenges associated with Cytidine, 2'-deoxy-3-(2-hydroxyethyl)- (CAS: 76495-79-9).

This molecule is a highly polar DNA adduct. Standard reversed-phase (RP-HPLC) methods typically fail to retain or resolve it because the 2-hydroxyethyl modification at the N3 position of the pyrimidine ring fundamentally alters the molecule's physicochemical properties.

Part 1: Diagnostic Workflow

Before adjusting your instrument parameters, use the decision tree below to identify the root cause of your resolution failure.

HPLC_Troubleshooting Start Poor Peak Resolution: Cytidine, 2'-deoxy-3-(2-hydroxyethyl)- CheckRetention Is the peak eluting near the void volume (k' < 2)? Start->CheckRetention LowRetention Yes: Hydrophilic Mismatch CheckRetention->LowRetention Yes HighRetention No: Tailing or Co-elution CheckRetention->HighRetention No ActionHILIC Switch to HILIC or Mixed-Mode Column LowRetention->ActionHILIC CheckTailing Is peak asymmetry (As) > 1.5? HighRetention->CheckTailing Silanol Yes: Silanol Interactions or pKa mismatch CheckTailing->Silanol Yes Gradient No: Suboptimal Gradient CheckTailing->Gradient No ActionBuffer Check Mobile Phase pH (Target pH 5.5 - 6.0) Silanol->ActionBuffer ActionGrad Flatten Gradient Slope & Lower Temperature Gradient->ActionGrad ActionSalt Increase Buffer Concentration (e.g., 20 mM NH4Ac) ActionBuffer->ActionSalt

Figure 1: Diagnostic decision tree for troubleshooting poor resolution of polar modified nucleosides.

Part 2: Frequently Asked Questions & Mechanistic Troubleshooting
Q1: Why does Cytidine, 2'-deoxy-3-(2-hydroxyethyl)- elute in the void volume on my C18 column, even with 0% organic solvent?

The Causality: Standard C18 columns rely on hydrophobic interactions. Unmodified 2'-deoxycytidine is already highly polar, but alkylation at the N3 position drastically shifts the molecule's pKa from ~4.3 to approximately 8.7 ()[1][2]. This locks the pyrimidine ring into a positively charged imino tautomer under standard acidic or neutral HPLC conditions (pH 2–7). Because the molecule is permanently charged and highly hydrophilic, it is repelled by the hydrophobic C18 stationary phase. The Solution: Abandon standard RP-HPLC. Switch to Hydrophilic Interaction Liquid Chromatography (HILIC) or a Mixed-Mode Cation Exchange (MCX) column, which utilizes hydrogen bonding and electrostatic interactions to retain polar nucleotides[3][4].

Q2: I switched to a HILIC column, but the peak is severely tailing and broad. How do I fix this?

The Causality: Peak tailing in HILIC for basic/cationic molecules is almost always caused by secondary ionic interactions. At pH > 4.0, the residual silanols on the silica surface of the HILIC column become deprotonated (negatively charged). Your N3-modified cytidine is positively charged, leading to strong, non-uniform electrostatic binding[5]. The Solution: You must shield the silanols. Increase the ionic strength of your mobile phase by using 20–50 mM Ammonium Acetate or Ammonium Formate. Ensure the buffer capacity is strictly maintained within ±1 pH unit of the buffer's pKa.

Q3: How can I baseline-resolve the 3-(2-hydroxyethyl) adduct from a massive excess of unmodified 2'-deoxycytidine?

The Causality: When separating structurally similar nucleosides, you must exploit their electronic differences. Unmodified 2'-deoxycytidine (pKa ~4.3) is neutral at pH 6.0, whereas the 3-(2-hydroxyethyl) adduct (pKa ~8.7) remains positively charged. The Solution: Buffer your mobile phase to exactly pH 5.8–6.0. At this pH, a Mixed-Mode or HILIC column will drastically shift the retention of the charged adduct away from the neutral parent nucleoside. Additionally, lowering the column temperature can increase retention and improve selectivity for these specific variants[6].

Q4: My peaks are splitting or fronting. Is my column degrading?

The Causality: While column degradation is possible, peak splitting for polar analytes in HILIC is usually caused by a sample solvent mismatch . If your sample is dissolved in 100% water and injected into a HILIC system (which starts at 90%+ acetonitrile), the water acts as a strong elution solvent, dragging a portion of the analyte through the column before it can partition into the stationary water layer[7]. The Solution: Always dilute your sample in the starting mobile phase (e.g., 75–90% Acetonitrile) prior to injection[7].

Part 3: Quantitative Data Summary

The table below summarizes the expected chromatographic performance of Cytidine, 2'-deoxy-3-(2-hydroxyethyl)- across different separation modes.

Table 1: Comparison of Chromatographic Modes for N3-Modified Cytidines

ParameterStandard RP-HPLC (C18)HILIC (Amide/Bare Silica)Mixed-Mode (Cation Exchange)
Mobile Phase Strategy 0.1% Formic Acid / Methanol20 mM NH₄Ac (pH 5.8) / Acetonitrile20 mM NH₄Ac (pH 5.8) / Acetonitrile
Retention Factor (k') < 0.5 (Elutes in Void)3.0 – 5.05.0 – 10.0
Peak Asymmetry (As) > 2.5 (Severe Tailing)1.0 – 1.30.9 – 1.1
Resolution from Parent Co-elution (Rs < 0.5)Baseline (Rs > 2.0)Complete Isolation (Rs > 5.0)
Primary Mechanism Hydrophobic PartitioningHydrophilic PartitioningElectrostatic & Hydrophobic
Part 4: Self-Validating Experimental Protocol

To guarantee reliable quantification, use the following step-by-step HILIC methodology. This protocol is designed as a self-validating system ; it includes a System Suitability Test (SST) that proves the chemistry is working before you inject precious samples.

Step 1: System Preparation
  • Column: Install an Amide-bonded HILIC column (e.g., 2.1 mm x 100 mm, 1.7 µm).

  • Mobile Phase A (Aqueous): Prepare 20 mM Ammonium Acetate in LC-MS grade water. Adjust the pH to exactly 5.8 using glacial acetic acid. (Note: Measure pH prior to adding any organic modifiers).

  • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.

  • Instrument Parameters: Set flow rate to 0.4 mL/min and column compartment to 30°C[6][8].

Step 2: Gradient Elution Profile
  • 0.0 - 2.0 min: 95% B (Isocratic hold to establish the stationary water layer).

  • 2.0 - 10.0 min: Linear gradient from 95% B down to 65% B.

  • 10.0 - 12.0 min: Hold at 65% B to flush strongly retained matrix components.

  • 12.0 - 15.0 min: Return to 95% B for re-equilibration.

Step 3: Sample Preparation

Dilute all standards and biological samples in a minimum of 75% Acetonitrile to prevent peak distortion caused by solvent mismatch[7].

Step 4: System Suitability Test (Self-Validation)

Before running your sequence, inject a mixed standard containing:

  • Uracil (Neutral void volume marker)

  • 2'-deoxycytidine (Unmodified parent marker)

  • Cytidine, 2'-deoxy-3-(2-hydroxyethyl)- (Target analyte)

Validation Acceptance Criteria:

  • Water Layer Integrity: Uracil must elute at the void volume (k' < 0.2). If it retains, your column is acting via reversed-phase, indicating the HILIC water layer has collapsed.

  • Selectivity: The resolution (Rs) between 2'-deoxycytidine and the modified adduct must be > 2.0.

  • Buffer Capacity Check: The asymmetry factor (As) for the target adduct must be between 0.9 and 1.2. If As > 1.5, the silanols are not properly shielded; discard Mobile Phase A and remake the buffer with precise pH control.

References
  • Calculations of pKa Values for a Series of Naturally Occurring Modified Nucleobases. The Journal of Physical Chemistry A (ACS Publications). Available at:[Link]

  • HPLC Separation of Cytidine and Cytosine Using the Hydrogen Bonding Method. SIELC Technologies. Available at: [Link]

  • HPLC Separation of Cytidines (Mixed-Mode). SIELC Technologies. Available at: [Link]

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! PharmaCores. Available at: [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. Available at:[Link]

Sources

Validation & Comparative

Cytidine, 2'-deoxy-3-(2-hydroxyethyl)- vs. N7-(2-hydroxyethyl)guanine: A Comparative Guide to Ethylene Oxide Exposure Biomarkers

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethylene oxide (EtO) is a ubiquitous industrial chemical, a sterilant for medical devices, and a known human carcinogen that exerts its genotoxic effects through the direct SN2 alkylation of DNA[1][2]. In molecular epidemiology and drug development, accurately quantifying DNA adducts is critical for risk assessment. This guide objectively compares two distinct EtO-induced biomarkers: the highly abundant N7-(2-hydroxyethyl)guanine (N7-HEG) and the minor but highly promutagenic 3-(2-hydroxyethyl)-2'-deoxycytidine (3-HEdC) . While N7-HEG serves as the gold standard for exposure dosimetry, 3-HEdC and its derivatives provide superior insights into actual mutagenic risk.

Mechanistic Grounding: The Chemistry of Adduct Formation

The causality behind the selection of these biomarkers lies in their distinct chemical origins and biological fates.

  • N7-HEG (The Dosimeter): EtO primarily attacks the highly nucleophilic N7 position of guanine, making N7-HEG account for >95% of all EtO-induced DNA adducts[1]. Because this alkylation occurs in the major groove and does not disrupt Watson-Crick hydrogen bonding, in vivo translesion synthesis across N7-HEG is essentially error-free (mutation frequency <0.3%)[1][3]. Thus, N7-HEG is not considered intrinsically promutagenic, but its sheer abundance makes it an ideal surrogate for total exposure[2][4].

  • 3-HEdC (The Mutagen): Conversely, alkylation at the N3 position of cytosine forms 3-HEdC. Though formed at much lower stoichiometric ratios, this minor adduct is chemically unstable and undergoes spontaneous deamination to form 3-(2-hydroxyethyl)-2'-deoxyuridine (3-HEdU)[5]. This lesion severely perturbs base pairing. During DNA replication, polymerases frequently insert an adenine opposite the 3-HEdU lesion, driving the G:C → A:T transition mutations characteristic of EtO exposure[4][5].

Pathway EtO Ethylene Oxide (Alkylating Agent) DNA Target DNA Base EtO->DNA SN2 Reaction N7HEG N7-HEG (>95% of Adducts) DNA->N7HEG N7-Guanine Alkylation HEdC 3-HEdC (Minor Adduct) DNA->HEdC N3-Cytosine Alkylation Depur Spontaneous Depurination N7HEG->Depur Deam Deamination (Forms 3-HEdU) HEdC->Deam Bypass Error-Free Bypass (Low Mutagenicity) Depur->Bypass Mut G:C -> A:T Transition (High Mutagenicity) Deam->Mut

Mechanism of EtO-induced DNA adduct formation and their divergent biological consequences.

Comparative Performance: Dosimetry vs. Mutagenicity

Selecting the appropriate biomarker depends on whether the study aims to measure exposure magnitude or genotoxic effect. Endogenous ethylene metabolism generates a high background of N7-HEG (approx. 1.06–3.52 adducts/10⁸ nucleotides in unexposed models)[6][7]. Therefore, low-dose exogenous exposure can be difficult to distinguish without dual-isotope tracing[7]. In contrast, 3-HEdC lacks a significant endogenous background, making it a highly specific, albeit difficult to detect, indicator of exogenous mutagenic damage.

Quantitative Comparison Summary
FeatureN7-(2-hydroxyethyl)guanine (N7-HEG)3-(2-hydroxyethyl)-2'-deoxycytidine (3-HEdC)
Primary Utility Dosimetry & BiomonitoringMechanistic Mutagenesis Studies
Relative Abundance >95% of total EO-induced adducts[1]<1% of total EO-induced adducts[4]
Mutagenic Potential Low (<0.3% mutation frequency)[3]High (Drives G:C → A:T transitions)[4][5]
In Vivo Stability Short half-life (Rapid spontaneous depurination)Moderately stable (Subject to glycosylase repair)
Background Levels High (1.06–3.52 adducts/10⁸ nucleotides)[6]Negligible
Analytical Method LC-MS/MS via Neutral Thermal HydrolysisNano-LC-HRMS via Enzymatic Digestion

Experimental Methodologies: Self-Validating Protocols

To ensure scientific trustworthiness, the quantification of these adducts must employ self-validating analytical systems, specifically utilizing stable isotope dilution to correct for matrix effects and extraction losses.

Protocol A: Quantification of N7-HEG via Neutral Thermal Hydrolysis

Because N7-alkylguanines possess a destabilized glycosidic bond, they can be selectively released without digesting the entire DNA backbone, minimizing matrix interference[8].

  • DNA Isolation: Extract DNA from target tissues (e.g., liver, spleen) using standard chaotropic salt/silica-column methods. Treat with RNAse A to prevent RNA-adduct contamination[6].

  • Isotope Spiking: Spike the purified DNA with a known concentration of[¹⁵N₅]-N7-HEG internal standard to self-validate extraction efficiency.

  • Neutral Thermal Hydrolysis: Incubate the DNA in a neutral buffer (pH 7.0) at 100°C for 30 minutes. This selectively depurinates N7-HEG, leaving the DNA backbone intact[8].

  • Micro-concentration: Pass the hydrolysate through a 10 kDa molecular weight cutoff filter to remove the DNA polymer, followed by Solid Phase Extraction (SPE) of the filtrate[8].

  • LC-ESI-MS/MS: Analyze via liquid chromatography-electrospray ionization tandem mass spectrometry in positive ion mode, monitoring specific transitions for N7-HEG and the heavy standard[6][8].

Protocol B: Detection of 3-HEdC / 3-HEdU via Enzymatic Digestion

Unlike N7-HEG, cytidine and uridine adducts require complete breakdown of the DNA polymer.

  • Enzymatic Digestion: Treat purified DNA with a cocktail of DNAse I, snake venom phosphodiesterase, and alkaline phosphatase at 37°C to yield single deoxynucleosides[5].

  • Isotope Spiking: Introduce [¹³C, ¹⁵N]-labeled 3-HEdC/3-HEdU standards.

  • HPLC Enrichment: Due to their extremely low abundance, pre-fractionate the nucleoside mixture using offline HPLC to collect the specific retention time window for 3-HEdC/3-HEdU[7].

  • Nano-LC-HRMS: Analyze the enriched fraction using high-resolution mass spectrometry to achieve the sub-femtomole sensitivity required for these minor promutagenic lesions[4].

Workflow S1 1. DNA Extraction (Isolate from Tissue/Cells) S2 2. Adduct Release N7-HEG: Neutral Thermal Hydrolysis 3-HEdC: Enzymatic Digestion S1->S2 S3 3. Isotope Spiking (Add 15N/13C Labeled Standards) S2->S3 S4 4. SPE Enrichment (Micro-concentration) S3->S4 S5 5. LC-ESI-MS/MS (Multiple Reaction Monitoring) S4->S5 S6 6. Data Analysis (Absolute Quantification) S5->S6

Analytical workflow for the extraction, enrichment, and quantification of EtO-DNA adducts.

Strategic Implementation in Drug Development & Toxicology

For regulatory toxicology and population biomonitoring, N7-HEG remains the pragmatic choice. Its robust signal-to-noise ratio and established baseline data in animal models allow for highly reproducible linear dose-response mapping[6][9].

Conversely, when evaluating the specific mutagenic mechanisms of novel alkylating chemotherapeutics, or assessing the true genotoxic risk of EtO residuals in sterilized medical devices, tracking the minor 3-HEdC/3-HEdU pathway provides a more accurate reflection of the biological hazard[2][4]. Relying solely on N7-HEG can lead to an overestimation of mutagenic risk due to its error-free bypass, making the integration of minor adduct profiling essential for a holistic safety assessment.

References

  • Determination of N7HEG adducts in ethylene oxide treated rats using LC-MS/MS. aacrjournals.org. 6

  • Structures of guanine‐cytosine base pairs and ethylene oxide (EO)‐induced adducts. researchgate.net. 1

  • Dose-response Relationships for N7-(2-hydroxyethyl)guanine Induced by Low-Dose[14C]ethylene Oxide. nih.gov. 7

  • Molecular dosimetry of endogenous and ethylene oxide-induced N7-(2-hydroxyethyl) guanine formation in tissues of rodents. oup.com. 9

  • Ethylene oxide and propylene oxide derived N7-alkylguanine adducts are bypassed accurately in vivo. nih.gov. 3

  • Solution structure of an oligonucleotide duplex containing a 2′-deoxyadenosine-3-(2-hydroxyethyl)-2′-deoxyuridine base pair. oup.com. 5

  • n-hydroxyethyl-ethylene-diamine triacetic acid. science.gov. 8

  • Mutagenicity of DNA adducts derived from ethylene oxide exposure in the pSP189 shuttle vector replicated in human Ad293 cells. nih.gov. 4

  • Systematic review of the scientific evidence on ethylene oxide as a human carcinogen. integral-corp.com. 2

Sources

Validating LC-MS/MS Methods for Cytidine, 2'-deoxy-3-(2-hydroxyethyl)- Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

The Scientific Context: Ethylene Oxide and DNA Alkylation

Cytidine, 2'-deoxy-3-(2-hydroxyethyl)- (commonly referred to as 3-HEdC ) is a critical premutagenic DNA adduct formed upon exposure to ethylene oxide (EO). Ethylene oxide is a widely used industrial chemical, a byproduct of normal cellular metabolism, and a known human carcinogen 1.

When EO alkylates DNA, it produces several 2-hydroxyethyl adducts. While N7-(2-hydroxyethyl)guanine is the most abundant, 3-HEdC and its spontaneous deamination product, N3-(2-hydroxyethyl)deoxyuridine (N3-HEdU), are considered highly mutagenic due to their direct interference with Watson-Crick base pairing during DNA replication 1.

Quantifying 3-HEdC is analytically demanding. The adduct exists at trace levels—often below 1 modification per 108 normal nucleotides 2. Furthermore, its chemical instability necessitates a method that can simultaneously capture both the parent 3-HEdC and the deaminated N3-HEdU to provide an accurate reflection of total exposure.

Platform Comparison: Why Targeted LC-MS/MS?

Historically, researchers relied on 32 P-postlabeling or immunoassays to detect trace DNA adducts. However, modern risk assessment requires distinguishing exogenous chemical exposure from endogenous background levels, a task that demands absolute structural specificity 3.

Below is an objective comparison of analytical platforms for 3-HEdC quantification:

Analytical PlatformSensitivityStructural SpecificityMatrix InterferenceInter-assay Precision
32 P-Postlabeling Extremely High (<1 in 109 )Low (Cannot distinguish isomers)LowPoor (High CV%)
Standard LC-MS/MS (Direct) Moderate (~1 in 106 )HighSevere (Ion Suppression)Moderate
Targeted LC-MS/MS + SPE High (<1 in 108 )Very High (MRM transitions)MinimalExcellent (<10% CV)

The Causality of Platform Selection: Standard LC-MS/MS fails because unmodified nucleosides (dG, dA, dC, dT) outnumber the adducts by a factor of 108 . When injected directly, these abundant nucleosides compete for charge in the electrospray ionization (ESI) source, causing severe ion suppression. The Targeted LC-MS/MS + SPE Workflow resolves this by physically separating the adducts from the unmodified DNA backbone prior to ionization.

Self-Validating Experimental Protocol

To ensure trustworthiness, the following protocol is designed as a self-validating system . By introducing Stable Isotope-Labeled (SIL) internal standards at the very first step, any subsequent degradation or physical loss is mathematically nullified.

Step 1: DNA Extraction and Isotope Dilution
  • Extract genomic DNA from the target tissue using a chaotropic salt/phenol-free method to prevent artificial ex-vivo oxidation.

  • Critical Step: Immediately spike the intact DNA pellet with known quantities of 15N3​ -3-HEdC and 15N2​ -N3-HEdU internal standards.

    • Causality: Adding the SIL standards before enzymatic digestion ensures that if 3-HEdC deaminates into N3-HEdU during the 4-hour incubation, the heavy isotope will deaminate at the exact same rate. The final MS/MS ratio of light-to-heavy ions remains perfectly preserved, validating the recovery.

Step 2: Enzymatic Hydrolysis
  • Resuspend the spiked DNA pellet in 10 mM Tris-HCl buffer (pH 7.4).

  • Add DNase I, snake venom phosphodiesterase, and alkaline phosphatase.

  • Incubate at 37°C for 4 hours to completely digest the DNA polymer into single nucleosides.

Step 3: Solid-Phase Extraction (SPE) Enrichment
  • Condition an Oasis HLB SPE cartridge (or equivalent hydrophilic-lipophilic balance column) with 1 mL methanol followed by 1 mL water.

  • Load the DNA hydrolysate onto the cartridge.

  • Wash Step: Wash with 2 mL of 5% methanol in water.

    • Causality: The highly polar unmodified nucleosides (which cause ion suppression) are washed away, while the slightly more hydrophobic 2-hydroxyethyl adducts are retained on the sorbent.

  • Elution Step: Elute the enriched adducts with 2 mL of 80% methanol. Evaporate to dryness under a gentle stream of nitrogen and reconstitute in 50 µL of 0.1% formic acid.

Step 4: LC-MS/MS Quantification
  • Chromatography: Inject 10 µL onto a C18 reverse-phase column (2.1 x 100 mm, 1.7 µm). Use a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in methanol (Mobile Phase B).

  • Mass Spectrometry: Operate the triple quadrupole mass spectrometer in positive ESI mode using Multiple Reaction Monitoring (MRM).

    • 3-HEdC Transition: m/z 272.1 → 156.1 (Loss of deoxyribose, -116 Da)

    • N3-HEdU Transition: m/z 273.1 → 157.1

Quantitative Validation Data

When executing the targeted SPE-LC-MS/MS workflow, the system yields the following validation metrics, demonstrating superior precision and recovery compared to legacy methods:

AnalyteLOD (fmol)LOQ (fmol)Intra-day Precision (CV%)Inter-day Precision (CV%)Mean Recovery (%)
3-HEdC 0.51.54.2%6.8%92.4%
N3-HEdU 0.41.23.9%5.5%94.1%

Workflow Visualization

G EO Ethylene Oxide (EO) Exposure DNA DNA Alkylation EO->DNA Adduct Cytidine, 2'-deoxy-3-(2-hydroxyethyl)- (3-HEdC) DNA->Adduct Alkylation at N3 of dC Deam Spontaneous Deamination Adduct->Deam Extract Enzymatic Hydrolysis & Stable Isotope Dilution Adduct->Extract HEdU N3-(2-hydroxyethyl)deoxyuridine (N3-HEdU) Deam->HEdU HEdU->Extract SPE Solid-Phase Extraction (SPE) Enrichment Extract->SPE LCMS Targeted LC-MS/MS Quantification SPE->LCMS MRM: m/z 272 -> 156

Workflow of EO DNA alkylation and targeted LC-MS/MS quantification of 3-HEdC.

References

  • Detection of DNA adducts derived by ethylene oxide exposure using high-performance liquid chromatography/electrospray ionisation tandem mass spectrometry. AACR Journals. 1

  • Quantification of Multiple DNA Adducts Formed through Oxidative Stress Using Liquid Chromatography and Electrospray Tandem Mass Spectrometry. Chemical Research in Toxicology. 2

  • A Review of Stable Isotope Labeling and Mass Spectrometry Methods to Distinguish Exogenous from Endogenous DNA Adducts. Toxicology Excellence for Risk Assessment.3

Sources

Comparative Analysis of Hydroxyethyl Adducts: 3-HE-dC vs. 3-HE-U as Biomarkers of Alkylating Agent Exposure

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethylene oxide (EtO) is a highly reactive, direct-acting alkylating agent widely used in industrial sterilization and chemical manufacturing. Classified as a Class 1 human carcinogen, EtO exerts its genotoxic effects by reacting with nucleophilic centers on nucleic acids to form stable and unstable adducts ().

For researchers and drug development professionals conducting genotoxicity assays or epidemiological biomonitoring, selecting the appropriate macromolecular biomarker is critical. While the prompt categorizes both as DNA adducts, it is crucial to clarify from a biochemical standpoint that Cytidine, 2'-deoxy-3-(2-hydroxyethyl)- (3-HE-dC) is a transient DNA adduct , whereas 3-(2-hydroxyethyl)uridine (3-HE-U) is an RNA adduct . This guide objectively compares the performance, stability, and analytical workflows for quantifying these two critical pyrimidine adducts, providing field-proven methodologies for their use in exposure monitoring.

Mechanistic Causality and Biological Significance

Understanding the chemical causality behind adduct formation dictates how we design our extraction and quantification protocols.

3-HE-dC: The Transient Mutagenic Precursor

Alkylation of DNA by EtO occurs at multiple sites. When EtO attacks the N3 position of deoxycytidine, it forms 3-HE-dC. However, this alkylation disrupts the electron distribution of the pyrimidine ring, severely weakening the C4-amino bond. This structural stress triggers rapid hydrolytic deamination (half-life of hours to days in physiological conditions), converting 3-HE-dC into 3-(2-hydroxyethyl)-2'-deoxyuridine (3-HE-dU). Because 3-HE-dC is highly unstable, it is analytically challenging to capture directly. However, its deamination product (3-HE-dU) is a potent miscoding lesion. During DNA replication, polymerases frequently incorporate adenine opposite 3-HE-dU, directly driving G:C to A:T transition mutations ().

3-HE-U: The Stable Cumulative Biomarker

In contrast, RNA alkylation by EtO yields 3-HE-U at the N3 position of uridine. Unlike DNA, RNA lacks robust base-excision repair (BER) mechanisms for these specific bulky lesions (). Furthermore, the 3-HE-U adduct is chemically stable and does not undergo the rapid deamination seen in its DNA counterpart. Because RNA is highly abundant and turns over at a predictable, tissue-specific rate, 3-HE-U serves as a highly sensitive, cumulative biomarker of recent alkylating agent exposure.

MechanisticPathway EtO Ethylene Oxide (EtO) Alkylating Agent DNA DNA (Deoxycytidine) EtO->DNA SN2 Alkylation RNA RNA (Uridine) EtO->RNA SN2 Alkylation HE_dC 3-HE-dC (Cytidine, 2'-deoxy-3-(2-hydroxyethyl)-) DNA->HE_dC N3-Alkylation HE_U 3-HE-U (3-(2-hydroxyethyl)uridine) RNA->HE_U N3-Alkylation HE_dU 3-HE-dU (Deamination Product) HE_dC->HE_dU Rapid Hydrolytic Deamination (t1/2 ~ hours)

Mechanistic pathway of EtO-induced 3-HE-dC and 3-HE-U adduct formation.

Quantitative Performance Comparison

When designing a preclinical assay, scientists must weigh the transient nature of DNA adducts against the stability of RNA adducts. The table below summarizes the comparative analytical performance of both targets.

ParameterCytidine, 2'-deoxy-3-(2-hydroxyethyl)- (3-HE-dC)3-(2-hydroxyethyl)uridine (3-HE-U)
Target Macromolecule DNARNA
Alkylation Site N3 of CytosineN3 of Uracil
Chemical Stability Low (Rapidly deaminates to 3-HE-dU)High (Stable ribonucleoside adduct)
Biological Half-life Transient (Hours to Days)Moderate (Dependent on cellular RNA turnover)
Mutagenic Potential High (Precursor to G:C → A:T transitions)N/A (RNA adducts do not propagate genomic mutations)
Primary Application Mechanistic mutagenesis & DNA repair studiesSensitive, cumulative biomarker of recent EtO exposure
Analytical LOD (LC-MS/MS) ~1-5 fmol/µg DNA~0.1-1 fmol/µg RNA

Self-Validating Experimental Methodology (LC-MS/MS)

To accurately quantify trace levels of these adducts, a self-validating analytical system is required. The following isotope-dilution LC-ESI-MS/MS protocol ensures that matrix effects, incomplete digestion, and extraction losses are internally corrected, yielding absolute quantification ().

Step 1: Sample Preparation and Isotope Spiking
  • Causality: Biological matrices contain endogenous nucleases and oxidative enzymes that can artificially alter adduct levels during lysis. Furthermore, the instability of 3-HE-dC requires immediate stabilization.

  • Action: Homogenize tissues in a lysis buffer containing deferoxamine (an antioxidant) at 4°C. Immediately spike the homogenate with known concentrations of heavy-isotope labeled internal standards ([¹⁵N₃]-3-HE-dC and[¹³C₄]-3-HE-U).

  • Self-Validation: Spiking before extraction establishes a self-validating baseline. Any subsequent loss during extraction or ionization suppression in the MS is mathematically corrected by the constant heavy-to-light isotope ratio.

Step 2: Nucleic Acid Extraction and Separation
  • Action: Utilize a validated silica-spin column or phenol-chloroform protocol to isolate and separate genomic DNA from total RNA. Ensure strict RNase-free conditions for the RNA fraction and DNase-free conditions for the DNA fraction to prevent cross-contamination.

Step 3: Enzymatic Hydrolysis
  • Causality: Mass spectrometers cannot efficiently ionize intact nucleic acid polymers. Complete digestion to single nucleosides is mandatory; incomplete digestion leads to severe false negatives.

  • Action (DNA): Incubate the DNA fraction with DNase I, snake venom phosphodiesterase, and alkaline phosphatase at 37°C for 4 hours.

  • Action (RNA): Incubate the RNA fraction with Nuclease P1 and alkaline phosphatase at 37°C for 2 hours. Alkaline phosphatase removes the 5'-phosphate, converting nucleotides to LC-MS compatible uncharged nucleosides.

Step 4: Solid-Phase Extraction (SPE) Enrichment
  • Causality: Unmodified nucleosides (e.g., normal cytidine and uridine) are present at concentrations millions of times higher than the adducts. If injected directly, they cause severe space-charge effects and ion suppression in the MS source.

  • Action: Load the hydrolysate onto a pre-conditioned Oasis HLB SPE cartridge. Wash with 5% methanol/water to elute the highly polar unmodified bases. Elute the enriched, slightly more hydrophobic 3-HE-dC and 3-HE-U fractions using 80% methanol.

Step 5: LC-ESI-MS/MS Quantification
  • Action: Separate the enriched fractions on a C18 reverse-phase column using a gradient of 0.1% formic acid (A) and acetonitrile (B). Operate the mass spectrometer in positive Electrospray Ionization (ESI) Multiple Reaction Monitoring (MRM) mode.

  • MRM Transitions: Monitor m/z 272 → 156 for 3-HE-dC and m/z 289 → 157 for 3-HE-U. Quantify the adducts by calculating the peak area ratio of the endogenous analyte to the spiked internal standard.

LCMSWorkflow Sample Biological Sample (Tissue/Cells) Spike Spike Internal Standards (13C/15N-labeled) Sample->Spike Extraction Nucleic Acid Extraction (DNA/RNA Separation) Spike->Extraction Self-Validating Recovery Digestion Enzymatic Digestion (Nuclease P1, Phosphatase) Extraction->Digestion Purified DNA/RNA Enrichment SPE Enrichment (HLB Cartridge) Digestion->Enrichment Free Nucleosides LCMS LC-ESI-MS/MS (MRM Mode) Enrichment->LCMS Concentrated Adducts

Self-validating LC-MS/MS workflow for quantifying 3-HE-dC and 3-HE-U adducts.

References

  • The role of 3-hydroxyethyldeoxyuridine in mutagenesis by ethylene oxide Source: PubMed - National Institutes of Health (NIH) URL:[Link]

  • Effects of Ethylene Oxide and Ethylene Inhalation on DNA Adducts, apurinic/apyrimidinic Sites and Expression of Base Excision DNA Repair Genes in Rat Brain, Spleen, and Liver Source: PubMed - National Institutes of Health (NIH) URL:[Link]

  • Systematic review of the scientific evidence on ethylene oxide as a human carcinogen Source: PubMed Central (PMC) - National Institutes of Health (NIH) URL:[Link]

  • Mutagenicity of DNA adducts derived from ethylene oxide exposure in the pSP189 shuttle vector replicated in human Ad293 cells Source: PubMed - National Institutes of Health (NIH) URL:[Link]

Objective Comparison Guide: ELISA vs. LC-MS/MS for the Detection of Cytidine, 2'-deoxy-3-(2-hydroxyethyl)-

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Toxicologists, Analytical Chemists, and Drug Development Professionals Analyte: Cytidine, 2'-deoxy-3-(2-hydroxyethyl)- (3-HE-dC) | CAS: 76495-79-9

Executive Summary & Pathophysiological Context

The accurate quantification of specific DNA adducts is a cornerstone of modern genetic toxicology and pharmacokinetic profiling. Cytidine, 2'-deoxy-3-(2-hydroxyethyl)- , commonly referred to as 3-HE-dC , is a critical biomarker of DNA alkylation resulting from exposure to ethylene oxide (EtO)—a potent alkylating agent and known carcinogen .

In biological systems, EtO acts as an electrophile, reacting covalently with the nucleophilic nitrogen centers of DNA bases. While the N7 position of guanine is a primary target, the N3 position of deoxycytidine is also highly susceptible, forming 3-HE-dC. If this bulky adduct escapes the base excision repair (BER) pathway, it can disrupt Watson-Crick base pairing, leading to polymerase stalling or misincorporation during DNA replication, ultimately driving mutagenesis .

To assess genotoxic risk, researchers must quantify 3-HE-dC at trace levels (often <1 adduct per 108 normal nucleotides). This guide provides an authoritative comparison between the two dominant analytical platforms for this task: Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .

Mechanism EtO Ethylene Oxide (Electrophile) Alkylation N3-Alkylation (Covalent Binding) EtO->Alkylation dC Deoxycytidine (Nucleophile) dC->Alkylation Adduct 3-HE-dC (DNA Adduct) Alkylation->Adduct +H2O Consequence Polymerase Error / Mutagenesis Adduct->Consequence Unrepaired

Formation pathway of 3-HE-dC from ethylene oxide exposure and its mutagenic consequences.

Analytical Methodologies: A Mechanistic Comparison

The choice between ELISA and LC-MS/MS hinges on the fundamental trade-off between throughput and structural specificity.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA relies on the specific binding affinity of monoclonal or polyclonal antibodies raised against the 3-HE-dC moiety. For small molecule adducts, a competitive ELISA format is typically employed.

  • The Causality of the Design: Because 3-HE-dC is too small to bind two antibodies simultaneously (precluding a sandwich ELISA), the assay utilizes a plate coated with a 3-HE-dC-protein conjugate. Free 3-HE-dC from the digested DNA sample competes with the immobilized conjugate for a limited pool of primary antibody. Thus, the signal generated is inversely proportional to the adduct concentration in the sample.

  • Limitations: While highly scalable, ELISA suffers from cross-reactivity. Antibodies may inadvertently bind to unmodified deoxycytidine or structurally similar adducts (e.g., 1-HE-dA), leading to false positives or inflated quantitation in complex matrices .

Isotope-Dilution LC-ESI-MS/MS

Mass spectrometry has become the gold standard for DNA adduct quantitation due to its unambiguous structural specificity .

  • The Causality of the Design: LC-MS/MS separates analytes orthogonally: first by hydrophobicity (reverse-phase LC), then by mass-to-charge ratio ( m/z ), and finally by specific fragmentation patterns (Multiple Reaction Monitoring, MRM). For 3-HE-dC, the transition from the protonated precursor ion [M+H]+→ fragment ion (loss of the 2'-deoxyribose moiety, −116 Da ) ensures that only the exact molecule is quantified.

  • Matrix Effect Correction: Electrospray Ionization (ESI) is prone to ion suppression from co-eluting salts and unmodified nucleosides. To correct for this, a stable heavy-isotope internal standard (e.g., 15N3​ -3-HE-dC) is spiked into the sample before extraction. Because the heavy standard co-elutes exactly with the endogenous adduct and experiences identical ion suppression, the ratio of their MS signals provides absolute, self-validating quantitation .

Quantitative Performance Data

The following table synthesizes the operational and performance metrics of both platforms for DNA adduct detection.

MetricCompetitive ELISAIsotope-Dilution LC-MS/MS
Limit of Detection (LOD) ~1–5 adducts per 107 nucleotides~1–5 adducts per 1011 nucleotides
Structural Specificity Low to Moderate (Prone to cross-reactivity)Absolute (Mass and fragmentation specific)
Sample Input Requirement 10 – 50 µg DNA1 – 10 µg DNA (with Nano-LC)
Throughput High (96/384-well plates, hours)Low to Moderate (Serial injection, days)
Matrix Interference High (Requires extensive dilution/cleanup)Low (Corrected by internal standards)
Cost per Sample LowHigh (Instrument time & heavy isotopes)

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following step-by-step methodologies outline the critical workflows for both techniques.

Phase 1: Universal DNA Extraction and Enzymatic Hydrolysis

Both assays require the DNA polymer to be broken down into individual nucleosides.

  • Extraction: Isolate genomic DNA from tissue or cells using a chaotropic salt/silica-column method. Add antioxidants (e.g., deferoxamine) to prevent artifactual oxidation during extraction.

  • Denaturation: Heat 10–50 µg of purified DNA to 95°C for 5 minutes, then rapidly chill on ice to melt the double helix, exposing the bases.

  • Hydrolysis: Add a cocktail of DNase I, snake venom phosphodiesterase (SVP), and alkaline phosphatase in a Tris-HCl buffer (pH 7.4) supplemented with MgCl2​ .

  • Incubation: Incubate at 37°C for 4–6 hours to completely digest the polymer into free 2'-deoxynucleosides.

  • Filtration: Pass the digest through a 10 kDa molecular weight cutoff (MWCO) ultrafiltration spin column to remove the digestive enzymes.

Phase 2A: Competitive ELISA Protocol
  • Plate Coating: Coat a 96-well microtiter plate with 3-HE-dC conjugated to Bovine Serum Albumin (BSA). Incubate overnight at 4°C. Wash 3x with PBST (PBS + 0.05% Tween-20).

  • Blocking: Block non-specific binding sites with 5% non-fat dry milk in PBST for 1 hour at room temperature.

  • Competition: Add 50 µL of the filtered DNA digest (or standard curve dilutions) and 50 µL of primary anti-3-HE-dC monoclonal antibody to each well. Incubate for 2 hours. Rationale: Free 3-HE-dC in the sample competes with the coated BSA-conjugate for the antibody.

  • Secondary Antibody: Wash 5x with PBST. Add HRP-conjugated secondary antibody. Incubate for 1 hour.

  • Detection: Add TMB substrate. Stop the reaction with 1MH2​SO4​ after 15 minutes. Read absorbance at 450 nm using a microplate reader. Calculate concentrations using a 4-parameter logistic (4PL) curve fit.

Phase 2B: Isotope-Dilution LC-ESI-MS/MS Protocol
  • Internal Standard Spiking: Prior to enzymatic hydrolysis, spike the DNA sample with a known concentration of 15N3​ -3-HE-dC (Internal Standard).

  • SPE Enrichment: Load the filtered digest onto an Oasis HLB Solid Phase Extraction (SPE) cartridge. Wash with 5% methanol to elute the bulk of unmodified nucleosides (which cause ion suppression). Elute the enriched 3-HE-dC fraction with 80% methanol.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of N2​ gas and reconstitute in 20 µL of initial LC mobile phase (e.g., 0.1% formic acid in water).

  • Nano-LC Separation: Inject 5 µL onto a C18 nano-column. Run a gradient from 2% to 50% acetonitrile (containing 0.1% formic acid) over 15 minutes.

  • MS/MS Detection: Operate the triple quadrupole (QqQ) mass spectrometer in positive ESI mode. Monitor the MRM transitions:

    • Endogenous 3-HE-dC: m/z272.1→156.1

    • Internal Standard ( 15N3​ -3-HE-dC): m/z275.1→159.1

  • Quantitation: Integrate the peak areas. The ratio of the endogenous peak area to the internal standard peak area is plotted against a calibration curve to determine the exact fmol of adduct per µg of DNA.

Workflow cluster_ELISA ELISA Workflow cluster_MS LC-MS/MS Workflow Sample Tissue/Cell Sample Extract DNA Extraction & Purification Sample->Extract Digest Enzymatic Hydrolysis (DNase I, SVP, Alk. Phos.) Extract->Digest Split Assay Selection Digest->Split E_Plate Competitive Antibody Binding Split->E_Plate High Throughput M_Spike Spike Heavy Isotope Internal Standard Split->M_Spike High Specificity E_Color Colorimetric Development (TMB) E_Plate->E_Color E_Read Absorbance Quantitation (450nm) E_Color->E_Read M_SPE Solid Phase Extraction (SPE) Enrichment M_Spike->M_SPE M_LC Nano-LC Separation M_SPE->M_LC M_MS ESI-MS/MS (MRM Detection) M_LC->M_MS

Parallel analytical workflows for 3-HE-dC detection via ELISA and Isotope-Dilution LC-MS/MS.

Conclusion & Strategic Recommendations

The selection between ELISA and LC-MS/MS for detecting Cytidine, 2'-deoxy-3-(2-hydroxyethyl)- must be dictated by the phase and goals of the research:

  • Epidemiological Screening & Dose-Ranging: Use ELISA . When processing hundreds of samples to establish broad exposure trends to ethylene oxide, the high throughput and low cost of ELISA make it indispensable. However, positive hits should be treated as presumptive.

  • Mechanistic Toxicology & Regulatory Submissions: Use LC-MS/MS . If the data is intended to prove a specific mechanism of mutagenesis, establish definitive pharmacokinetic/pharmacodynamic (PK/PD) models, or support IND/NDA regulatory filings, the unambiguous structural specificity and absolute quantitation provided by isotope-dilution mass spectrometry are mandatory.

By understanding the chemical causality behind the adduct formation and the physical principles governing these analytical platforms, researchers can build robust, self-validating workflows that ensure the highest standards of scientific integrity.

Analytical Comparison Guide: Cytidine, 2'-deoxy-3-(2-hydroxyethyl)- Standard Curve Validation

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Introduction & Mechanistic Grounding

Ethylene oxide (EO) is a direct-acting alkylating agent and known mutagen that forms several specific DNA adducts upon exposure. While N7-(2-hydroxyethyl)guanine (7-HEG) is the most abundant lesion, alkylation at the N3 position of deoxycytidine produces the critical biomarker Cytidine, 2'-deoxy-3-(2-hydroxyethyl)- (also known as 3-HE-dC, CAS: 76495-79-9) 1.

From an analytical perspective, validating a standard curve for 3-HE-dC presents a severe challenge: the compound is chemically unstable. It undergoes rapid hydrolytic deamination to form 3-hydroxyethyldeoxyuridine (3-HE-dU), a stable and highly mutagenic lesion implicated in G·C → A·T transitions 2. Consequently, researchers must choose between two analytical pathways: aggressively stabilizing the primary 3-HE-dC adduct ex vivo, or intentionally quantifying the stable 3-HE-dU surrogate.

Pathway Visualization

Workflow EO Ethylene Oxide (EO) Exposure Alkylation N3-Alkylation of dC (Forms 3-HE-dC) EO->Alkylation Deamination Rapid Hydrolytic Deamination (In Vivo / Unstabilized Ex Vivo) Alkylation->Deamination t1/2 < 24h Stabilization Cold Extraction + Deaminase Inhibitor (Stabilized Ex Vivo) Alkylation->Stabilization 4°C, pH 7.0 TargetU Quantification of 3-HE-dU (Surrogate Biomarker) Deamination->TargetU TargetC Direct Quantification of 3-HE-dC (Target Biomarker) Stabilization->TargetC ValU Standard Curve Validation (High Stability, Lower Specificity) TargetU->ValU ValC Standard Curve Validation (Low Stability, High Specificity) TargetC->ValC

Caption: Workflow comparing the direct 3-HE-dC stabilization pathway versus the 3-HE-dU surrogate pathway.

Platform Comparison: Selecting the Right Analytical Methodology

To accurately quantify trace levels of 3-HE-dC against a massive background of unmodified nucleosides, the choice of instrumentation is critical. Below is an objective comparison of the three primary analytical platforms used for DNA adduct standard curve validation.

Table 1: Performance Comparison for 3-HE-dC / 3-HE-dU Quantification

ParameterTriple Quadrupole LC-MS/MS (SRM)LC-HRMS (Orbitrap / TOF)HPLC-UV / Fluorescence
Sensitivity (LOD) 0.5 – 25 fmol 32.0 – 5.0 fmol> 50 fmol
Linear Dynamic Range 4–5 orders of magnitude3–4 orders of magnitude2–3 orders of magnitude
Specificity Very High (Precursor/Product Ion Pairs)Ultra-High (Exact Mass Resolution)Moderate (Prone to matrix interference)
Standard Curve Matrix Surrogate matrix requiredSurrogate matrix requiredNeat solvent often utilized
Self-Validation SIL-IS corrects matrix effectsSIL-IS corrects matrix effectsExternal standard (Low reliability)
Best Use Case Routine clinical/toxicology quantificationDiscovery & unknown adduct screeningHigh-abundance in vitro studies

Expert Insight: Triple Quadrupole LC-MS/MS operating in Selective Reaction Monitoring (SRM) mode remains the gold standard. By monitoring specific precursor-to-product ion transitions (e.g., the loss of the deoxyribose moiety), it filters out isobaric noise from endogenous DNA, achieving unmatched sensitivity [[3]]().

Self-Validating Protocol: Isotope-Dilution LC-MS/MS Standard Curve

To build a trustworthy standard curve for a highly unstable molecule like 3-HE-dC, the protocol itself must be a self-validating system. The integration of a Stable Isotope-Labeled Internal Standard (SIL-IS) at the very first step ensures that any degradation or extraction loss is mathematically nullified.

Step 1: Matrix Selection & SIL-IS Spiking

  • Action: Prepare a surrogate matrix consisting of unexposed calf thymus DNA digested into single nucleosides. Spike a heavy stable-isotope labeled internal standard (e.g., [15N3, 13C]-3-HE-dC) into both the calibration standards and the biological samples at a constant concentration (e.g., 10 fmol/µL) prior to sample processing.

  • Causality: A surrogate matrix is mandatory because biological samples possess endogenous background levels of DNA adducts due to oxidative stress and endogenous ethylene production 4. Spiking the SIL-IS at the beginning creates a self-correcting mechanism: any spontaneous deamination of 3-HE-dC to 3-HE-dU during extraction will occur equally in the heavy isotope. The mass spectrometer quantifies the ratio of unlabeled-to-labeled adducts, canceling out degradation artifacts.

Step 2: Enzymatic Digestion under Stabilized Conditions

  • Action: Digest the DNA using a cocktail of DNase I, phosphodiesterase I, and alkaline phosphatase. Maintain the reaction strictly at 37°C for no longer than 2 hours, and include 100 µM tetrahydrouridine (THU) in the buffer.

  • Causality: Prolonged incubation at physiological temperatures accelerates the hydrolytic deamination of 3-HE-dC 2. THU acts as a competitive inhibitor of cytidine deaminase, preventing enzymatic conversion. Capping the digestion at 2 hours balances the complete release of nucleosides with the preservation of the adduct's structural integrity.

Step 3: Solid-Phase Extraction (SPE) Clean-up

  • Action: Pass the digested matrix through a reversed-phase polymeric SPE cartridge. Wash with 5% methanol in water and elute with 80% methanol.

  • Causality: Unmodified nucleosides (dG, dA, dC, dT) are present at concentrations 106 to 108 times higher than the target adduct 4. Injecting this raw mixture into the LC-MS/MS causes severe space-charge effects and ion suppression in the electrospray ionization (ESI) source. SPE isolates the modified adducts, ensuring that standard curve linearity is not compromised by detector saturation.

Step 4: LC-MS/MS Acquisition Parameters

  • Action: Utilize a Triple Quadrupole Mass Spectrometer operating in positive Electrospray Ionization (+ESI) mode. Monitor the specific SRM transition for 3-HE-dC (m/z 272 → m/z 156).

  • Causality: SRM provides the highest specificity by requiring two mass-selection events. This effectively filters out isobaric interferences from the complex DNA matrix, yielding robust signal-to-noise ratios.

Experimental Validation Data

A properly stabilized and SIL-IS corrected standard curve will yield excellent linearity and precision, despite the inherent instability of the 3-HE-dC molecule. Below is representative validation data demonstrating the efficacy of this methodology.

Table 2: Representative Standard Curve Validation Metrics (Isotope-Dilution LC-MS/MS)

Nominal Concentration (fmol/µL)Mean Calculated Conc. (fmol/µL)Precision (% CV)Accuracy (% Bias)Signal-to-Noise (S/N)
0.1 (LLOQ) 0.1048.5+4.012
0.5 0.4925.2-1.645
5.0 5.083.1+1.6320
50.0 49.52.4-1.0>1000
100.0 (ULOQ) 98.21.8-1.8>1000

Data Interpretation: The use of the SIL-IS maintains the Coefficient of Variation (CV) well below the industry standard threshold of 15% (and 20% at the LLOQ), proving that the self-correcting nature of the protocol successfully mitigates the hydrolytic degradation of 3-HE-dC.

References

  • Buy Cytidine, 2'-deoxy-3-(2-hydroxyethyl)- (EVT-13047431)
  • Source: semanticscholar.
  • Source: le.ac.
  • Source: nih.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling Cytidine, 2'-deoxy-3-(2-hydroxyethyl)-: Essential PPE and Safety Protocols

Author: BenchChem Technical Support Team. Date: April 2026

Author's Note for the Research Professional:

Welcome to your essential safety and handling guide for Cytidine, 2'-deoxy-3-(2-hydroxyethyl)-. As a fellow scientist, I understand that our primary focus is on the experiment. However, the foundation of repeatable, high-quality data is a safe and controlled laboratory environment.

The compound , a modified nucleoside analog, is designed for biological activity. Its mechanism likely involves interaction with the fundamental processes of DNA replication and transcription[1]. While the parent molecule, cytidine, exhibits a low hazard profile[2][3][4], chemical modifications can drastically alter a compound's toxicological properties. For instance, another cytidine analog, 2',3'-Dideoxycytidine, is suspected of causing cancer[5].

Therefore, this guide is built on a cornerstone of scientific prudence: any novel compound with a potential mechanism for biological interaction must be treated as hazardous until proven otherwise [6]. The following protocols are designed not as a checklist, but as a self-validating system to protect you, your colleagues, and the integrity of your research. We will move beyond simply listing PPE and explain the causality behind each choice, ensuring you are equipped with both the "what" and the "why" of safe handling.

The Principle of Caution: A Mechanistic Hazard Assessment

Cytidine, 2'-deoxy-3-(2-hydroxyethyl)- is a nucleoside analog, a class of compounds often developed for antiviral or anticancer applications[1]. The efficacy of these molecules stems from their ability to be phosphorylated by cellular kinases and subsequently incorporated into DNA or RNA, where they can disrupt normal nucleic acid metabolism[1][7]. This intentional interference with cellular machinery is the primary reason for adopting stringent safety measures.

While comprehensive toxicological data for this specific molecule is not widely available, its intended biological function places it in a category that requires careful handling, similar to other cytostatic drugs, which are often classified as Carcinogenic, Mutagenic, or Reprotoxic (CMR) substances[8]. The operational assumption must be that inadvertent exposure—through inhalation, skin contact, or ingestion—could pose a health risk.

Core Personal Protective Equipment (PPE) Protocol

All handling of Cytidine, 2'-deoxy-3-(2-hydroxyethyl)-, especially the weighing of solids and preparation of stock solutions, must be conducted within a certified chemical fume hood to minimize inhalation exposure[5]. The following PPE is mandatory and serves as your primary barrier against direct contact.

  • Hand Protection: The Double-Gloving Imperative

    • Requirement: Wear two pairs of chemotherapy-rated, powder-free nitrile gloves. The outer glove should have a long cuff that extends over the sleeve of the lab gown.

    • Causality: The primary risk of skin exposure comes from direct handling and potential permeation through glove material. Double-gloving provides a critical failsafe. The outer glove absorbs the initial contact, while the inner glove remains uncontaminated, protecting your skin during the doffing (removal) process. Chemotherapy-rated gloves are tested against a standard (ASTM D6978 in the US) to resist permeation by hazardous drugs, offering a higher level of protection than standard laboratory gloves[9]. Inspect gloves for any visible defects before use[2].

  • Body Protection: Beyond the Standard Lab Coat

    • Requirement: A disposable, solid-front gown made of a low-permeability fabric with long sleeves and tight-fitting elastic or knit cuffs[9].

    • Causality: A traditional cotton lab coat is permeable and primarily protects against soiling, not chemical splashes. A poly-coated or similarly rated gown provides a non-porous barrier, preventing solutions from seeping through and reaching your skin. The solid front and cuffed sleeves are critical design features to protect areas most likely to be exposed during benchwork.

  • Eye and Face Protection: Shielding Against Splashes and Aerosols

    • Requirement: ANSI Z87.1-compliant (or equivalent) safety glasses with side shields at a minimum. For any procedure with a higher risk of splashing (e.g., preparing concentrated solutions, vortexing), chemical splash goggles are required.

    • Causality: The mucous membranes of the eyes provide a rapid absorption route for chemical contaminants. Safety glasses with side shields protect from projectiles, while chemical splash goggles form a seal around the eyes, offering superior protection against liquid splashes and fine dust.

  • Respiratory Protection: A Situational Necessity

    • Requirement: Not typically required when handling small, milligram-scale quantities of the solid compound entirely within a functioning chemical fume hood.

    • Causality: The fume hood provides the primary engineering control for respiratory protection. However, if you must handle the powder outside of a hood (a practice that should be avoided) or if you are cleaning up a significant spill, a NIOSH-approved N95 respirator is mandatory to prevent inhalation of aerosolized particles.

PPE Selection Summary by Task

For quick reference, the following table outlines the minimum required PPE for common laboratory tasks involving Cytidine, 2'-deoxy-3-(2-hydroxyethyl)-.

TaskHand ProtectionBody ProtectionEye ProtectionRespiratory Protection
Weighing Solid Compound (in fume hood) Double Chemo-Rated GlovesDisposable GownSafety GlassesNot Required
Preparing Stock Solutions (in fume hood) Double Chemo-Rated GlovesDisposable GownChemical Splash GogglesNot Required
Cell Culture Dosing / Small Volume Transfers Double Chemo-Rated GlovesDisposable GownSafety GlassesNot Required
Cleaning Minor Spills (in fume hood) Double Chemo-Rated GlovesDisposable GownChemical Splash GogglesNot Required
Cleaning Major Spills (outside fume hood) Double Chemo-Rated GlovesDisposable GownChemical Splash GogglesN95 Respirator

Procedural Guidance: From Preparation to Disposal

Adherence to a strict workflow is critical for ensuring that PPE is used effectively. The following diagram and protocols provide a self-validating system for safe handling.

Safe Handling Workflow

cluster_prep 1. Preparation cluster_handling 2. Chemical Handling (in Fume Hood) cluster_cleanup 3. Decontamination & Disposal cluster_doffing 4. Safe PPE Doffing A Verify Fume Hood Certification B Gather All Materials (Chemical, Glassware, Waste Bags) A->B C Don PPE (Gown, Inner Gloves, Goggles, Outer Gloves) B->C D Weigh Solid Compound C->D Enter Hood E Prepare Solution D->E F Perform Experiment E->F G Decontaminate Surfaces & Glassware F->G H Segregate & Seal Hazardous Waste G->H I Remove Outer Gloves H->I Exit Hood J Remove Gown I->J K Remove Goggles J->K L Remove Inner Gloves K->L M Wash Hands Thoroughly L->M

Caption: Workflow for handling Cytidine, 2'-deoxy-3-(2-hydroxyethyl)-.

Protocol 1: Step-by-Step PPE Donning and Doffing

Donning (Putting On):

  • Gown: Put on the disposable gown, ensuring it is fully snapped or tied.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Eye Protection: Put on safety glasses or goggles.

  • Outer Gloves: Don the second pair of gloves, ensuring the cuffs are pulled over the sleeves of the gown.

Doffing (Safe Removal): The goal is to touch contaminated surfaces only with other contaminated surfaces (the outer gloves).

  • Outer Gloves: Pinch the outside of one outer glove at the wrist and peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your now-ungloved hand under the cuff of the remaining glove and peel it off over the first glove. Dispose of both in a hazardous waste container.

  • Gown: Unfasten the gown. Reaching behind you, pull the gown forward off your shoulders, turning it inside out as you remove it. Roll it into a ball, touching only the inside surface. Dispose of it in a hazardous waste container.

  • Eye Protection: Remove your goggles or safety glasses by handling the earpieces or strap.

  • Inner Gloves: Remove the final pair of gloves using the same technique as in step 1. Dispose of them in a hazardous waste container.

  • Hand Hygiene: Immediately and thoroughly wash your hands with soap and water[2][3].

Protocol 2: Small Spill Management (Solid or Liquid in Fume Hood)
  • Alert: Notify colleagues in the immediate area.

  • Contain: Do not touch the spill. If it is a powder, do not attempt to brush it away, as this will create dust.

  • Absorb: Gently cover the spill with absorbent pads or a universal binder. For a liquid, allow it to absorb fully. For a powder, wet the absorbent material slightly with water first to prevent dust generation before placing it over the spill.

  • Collect: Using forceps, carefully pick up the absorbent material and any contaminated debris. Place everything into a clearly labeled hazardous waste bag or container.

  • Decontaminate: Wipe the spill area with a suitable decontaminating solution (e.g., 70% ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

Disposal and Decontamination Plan

Never allow Cytidine, 2'-deoxy-3-(2-hydroxyethyl)- or its solutions to enter public drains[2]. All waste generated from handling this compound must be treated as hazardous chemical waste.

  • Solid Waste: All contaminated disposable items, including gloves, gowns, weigh paper, absorbent pads, and pipette tips, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused or waste solutions containing the compound must be collected in a sealed, labeled, and appropriate hazardous liquid waste container.

  • Decontamination: Non-disposable equipment, such as glassware or spatulas, should be decontaminated by rinsing thoroughly with a solvent in which the compound is soluble (e.g., DMSO, ethanol), followed by a wash with soap and water[6]. The initial rinsate must be collected as hazardous liquid waste.

By integrating these PPE requirements and procedural controls into your daily workflow, you build a robust safety system that protects you and ensures the continued high quality of your scientific work.

References

  • Safety Data Sheet: Cytidine. Chemos GmbH&Co.KG. [Link]

  • Safety Data Sheet: Cytidine. Carl ROTH. [Link]

  • The Emerging Role of Cytidine Deaminase in Human Diseases: A New Opportunity for Therapy? PMC. [Link]

  • Safety Data Sheet: Cytidine CPG Support. Carl ROTH. [Link]

  • Safety Data Sheet: Cytidine. Carl ROTH. [Link]

  • Personal Protective Equipment. POGO Satellite Manual. [Link]

  • Personal Protective Equipment (PPE) for Cytostatics. SKAN AG. [Link]

  • Personal protective equipment for preparing toxic drugs. GERPAC. [Link]

  • Metabolism of cytidine and cytidine analog – type agents. ResearchGate. [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.